molecular formula C11H15NO2 B1584450 ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 65880-18-4

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B1584450
CAS No.: 65880-18-4
M. Wt: 193.24 g/mol
InChI Key: LOSQSLWRXZTVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4) is a versatile and valuable fused bicyclic indole derivative used extensively as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, which features a carboxylate ester and a partially saturated bicyclic system, makes it a privileged scaffold for the construction of polyheterocyclic compounds with significant biological and optoelectronic applications . This compound serves as a foundational precursor to the 4,5,6,7-tetrahydroindol-4-one motif, a core structure found in a variety of pharmacologically active molecules . These include FDA-approved drugs such as the antipsychotic molindone, as well as potent investigational agents like GABAA receptor agonists and Hsp90 inhibitors . Furthermore, dehydrogenation of this scaffold can lead to 4-hydroxy-indole moieties, which are present in bioactive alkaloids like psilocybin and the beta-blocker pindolol . Its primary research value lies in its reactivity, allowing for further functionalization through electrophilic aromatic substitution, C-H activation, and other transition metal-catalyzed transformations to generate complex, drug-like structures for high-throughput screening and lead optimization campaigns . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQSLWRXZTVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306365
Record name ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65880-18-4
Record name 65880-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among its many derivatives, the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate core represents a compelling starting point for the design of novel therapeutics. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) principles governing this class of compounds, with a particular focus on their potential as anticancer agents and kinase inhibitors. By dissecting the synthetic rationale, key structural modifications, and bio-evaluation methodologies, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation indole-based drugs.

The Strategic Importance of the Tetrahydroindole Scaffold

The indole ring system is a fundamental component of numerous natural products and FDA-approved drugs, demonstrating a remarkable capacity to interact with a wide range of biological targets.[2][3] Its derivatives are known to modulate biological pathways involved in cancer progression, including cell signaling, cell cycle progression, and angiogenesis.[1] The 4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold offers several strategic advantages for drug design:

  • Three-Dimensionality: The saturated cyclohexyl ring introduces a degree of three-dimensionality not present in the planar indole, which can lead to enhanced binding affinity and selectivity for specific protein targets.

  • Modularity: The core structure presents multiple points for chemical modification, including the indole nitrogen (N1), the C3 position, and the fused carbocyclic ring, allowing for a systematic exploration of the chemical space.

  • Synthetic Accessibility: The tetrahydroindole core can be synthesized through established methodologies such as the Fischer and Nenitzescu indole syntheses, making it an accessible starting point for library generation.[4][5]

This guide will delve into the nuanced interplay between these structural features and the resulting biological activity, providing a framework for the rational design of potent and selective analogs.

Synthetic Strategies for the Tetrahydroindole Core and its Analogs

The construction of the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate core and its subsequent diversification are critical steps in any SAR campaign. The following section outlines a plausible and widely applicable synthetic approach.

Core Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone.[6] For the synthesis of the tetrahydroindole core, a cyclohexanone derivative is a logical starting material.

Conceptual Workflow for Fischer Indole Synthesis of the Core Scaffold

A Arylhydrazine C Hydrazone Formation (Acid Catalyst) A->C B Cyclohexanone-2-carboxylate B->C D [3,3]-Sigmatropic Rearrangement (Heat, Acid) C->D E Aromatization & Cyclization D->E F Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate E->F

Figure 1: Conceptual workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Hydrazone Formation: To a solution of the selected arylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxocyclohexanecarboxylate (1.05 eq). The reaction mixture is stirred at room temperature, often with catalytic acid, until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Indolization: The reaction mixture is then heated to reflux. The progress of the indolization is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

Derivatization of the Core Scaffold

With the core scaffold in hand, SAR exploration can begin by introducing diversity at key positions.

  • N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated under basic conditions. For instance, treatment with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile can yield the N-substituted analog.[7]

  • C3-Functionalization: The C3 position of the indole ring is nucleophilic and can be functionalized through various reactions, such as the Mannich reaction to introduce aminomethyl groups.[3]

  • Modification of the Ester: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate analogs are not extensively reported, we can extrapolate key principles from the broader class of indole-2-carboxylates and indole-2-carboxamides, particularly in the context of anticancer activity and kinase inhibition.[8][9]

The Role of the C2-Substituent: Ester vs. Amide

The ethyl ester at the C2 position is a common starting point. However, conversion to an amide can significantly impact biological activity. The amide nitrogen can act as a hydrogen bond donor, and the substituent on the amide can explore different regions of a protein's binding pocket.

SAR Principles for C2-Amide Modifications

PositionModificationPotential Impact on ActivityRationale
C2Conversion of ethyl ester to carboxamideOften enhances potencyAmide provides additional hydrogen bonding interactions.
C2-AmideIntroduction of small alkyl or aryl groupsCan modulate potency and selectivityAllows for probing of hydrophobic pockets in the target protein.
C2-AmideIncorporation of basic amines (e.g., piperidine, morpholine)May improve pharmacokinetic propertiesCan enhance solubility and cell permeability.
Impact of N1-Substitution

Substitution on the indole nitrogen can influence the compound's physicochemical properties and its orientation within a binding site.

SAR Principles for N1-Substitutions

PositionModificationPotential Impact on ActivityRationale
N1Small alkyl groups (e.g., methyl, ethyl)Can increase lipophilicity and cell penetrationMay fill small hydrophobic pockets.
N1Larger groups (e.g., benzyl, substituted benzyl)Can lead to steric hindrance or new beneficial interactionsThe aromatic ring can engage in pi-stacking interactions.
N1Groups with hydrogen bond acceptors/donorsMay introduce new binding interactionsCan improve target engagement and specificity.
The Significance of C3- and C5-Substitutions

Based on studies of related indole scaffolds, the C3 and C5 positions are critical for tuning activity.[8]

SAR Principles for C3- and C5-Substitutions

PositionModificationPotential Impact on ActivityRationale
C3Introduction of a double bond and an ester groupIncreased cytotoxicity observed in some indole analogs.[8]May alter the electronics and conformation of the molecule.
C3Spiro-ring systemsEnhanced cytotoxicity in certain indole derivatives.[8]Introduces conformational rigidity and explores new vector space.
C5Halogen atoms (F, Cl, Br)Often improves potencyCan enhance binding through halogen bonding and increase lipophilicity.[8]
C5Methoxy groupCan influence activity, potentially through upregulation of tumor suppressor genes.[8]Alters electronic properties and can participate in hydrogen bonding.

Biological Evaluation: Protocols and Workflows

A systematic biological evaluation is essential to validate the SAR hypotheses. The following protocols are standard methodologies for assessing the anticancer and kinase inhibitory potential of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of compound that inhibits 50% of cell growth) are determined.

Kinase Inhibition Assay

For analogs designed as kinase inhibitors, a direct enzymatic assay is crucial. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[10]

Workflow for a Kinase Inhibition Screening Cascade

A Primary Screen: Single concentration kinase inhibition assay B Dose-Response Analysis: Determine IC50 values for active compounds A->B C Selectivity Profiling: Test against a panel of related kinases B->C D Cell-Based Assays: Confirm target engagement and cellular activity C->D E Lead Optimization D->E

Figure 2: A typical workflow for kinase inhibitor screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the initial ADP concentration.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The signal is correlated with kinase activity, and the inhibitory effect of the compounds is determined to calculate IC50 values.[10]

Conclusion and Future Directions

The ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of oncology. While direct SAR studies on this specific analog series are nascent, a wealth of knowledge from related indole structures provides a strong foundation for rational drug design. By leveraging established synthetic methodologies and systematic biological evaluation, researchers can unlock the full potential of this versatile chemical scaffold. Future efforts should focus on the synthesis and evaluation of diverse libraries of these analogs to establish a more concrete and nuanced understanding of their SAR, ultimately paving the way for the discovery of new and effective drug candidates.

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. Available at: [Link]

  • Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]

  • (PDF) Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • Nenitzescu indole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). New Journal of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. (2021). ChemRxiv. Available at: [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. Available at: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. (2007). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. Available at: [Link]

  • (PDF) Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα. (2022). ResearchGate. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2021). RSC Medicinal Chemistry. Available at: [Link]

Sources

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a pharmacophore in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate represents a pivotal "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic analogue (ethyl indole-2-carboxylate), the tetrahydroindole (THI) core offers a unique balance of structural rigidity and saturation—a concept increasingly valued in the "Escape from Flatland" initiative in drug discovery. This guide analyzes the molecule's utility as a pharmacophore for kinase inhibition, antiviral therapeutics, and anti-inflammatory agents, providing actionable synthetic protocols and structure-activity relationship (SAR) insights.

Structural Analysis & Pharmacophore Properties[1]

Electronic and Steric Distinction

The defining feature of the 4,5,6,7-tetrahydroindole core is the fusion of a pyrrole ring with a saturated cyclohexane ring. This saturation introduces critical physicochemical differences compared to the fully aromatic indole:

  • Puckering Effect: The cyclohexane ring adopts a half-chair or boat conformation, disrupting the planarity found in indole. This allows the molecule to fit into globular hydrophobic pockets (e.g., kinase ATP-binding sites) with higher shape complementarity.

  • Lipophilicity (LogP): The THI core is more lipophilic than indole, enhancing membrane permeability, yet the ester functionality at C2 provides a metabolic handle and a hydrogen bond acceptor.

  • Electronic Density: The pyrrole nitrogen remains electron-rich, capable of acting as a hydrogen bond donor (HBD), while the carbonyl oxygen of the ester acts as a hydrogen bond acceptor (HBA).

The "Hinge Binder" Motif

In kinase drug design, the THI core mimics the adenosine moiety of ATP. The pyrrole NH and the C2-carbonyl (often converted to an amide) form a bidentate hydrogen bonding system with the kinase hinge region backbone.

KinaseBinding KinaseHinge Kinase Hinge Region (Glu-Met backbone) H_Bond_Acceptor C2-Carbonyl (Ester/Amide) (H-Bond Acceptor) KinaseHinge->H_Bond_Acceptor H-Bond (2.9 Å) THI_Core Tetrahydroindole Core (Hydrophobic) H_Bond_Donor Pyrrole NH (H-Bond Donor) THI_Core->H_Bond_Donor Electronic Link THI_Core->H_Bond_Acceptor Electronic Link HydrophobicPocket Hydrophobic Pocket (Val, Leu, Ala) THI_Core->HydrophobicPocket Van der Waals H_Bond_Donor->KinaseHinge H-Bond (2.8 Å)

Figure 1: Schematic representation of the bidentate binding mode of tetrahydroindole derivatives within a generic kinase ATP-binding pocket.

Synthetic Protocol: The Modified Knorr Synthesis

The most robust method for accessing ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is the Knorr-type condensation of cyclohexanone with an oximino-beta-keto ester. This method is preferred over the Paal-Knorr for this specific substrate due to the availability of cyclic ketone precursors.

Reaction Logic
  • Nitrosation: Ethyl acetoacetate is nitrosated to form ethyl

    
    -oximinoacetoacetate.
    
  • Condensation: The oxime is reduced in situ (using Zinc/Acetic Acid) to an amine, which immediately condenses with cyclohexanone.

  • Cyclization: The intermediate undergoes intramolecular aldol-type condensation to close the pyrrole ring.

Step-by-Step Protocol

Reagents: Cyclohexanone (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium Nitrite (1.2 eq), Zinc dust (3.0 eq), Glacial Acetic Acid (Solvent/Reagent).

  • Preparation of Oxime Intermediate:

    • Dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (30 mL).

    • Cool to 0–5 °C in an ice bath.

    • Add a saturated aqueous solution of sodium nitrite (8.5 g in 15 mL H2O) dropwise, maintaining temperature < 10 °C.

    • Stir for 1 hour. (Solution turns yellow/orange).

  • One-Pot Reductive Cyclization:

    • To the oxime solution, add cyclohexanone (9.8 g, 0.1 mol).

    • CRITICAL STEP: Add Zinc dust (19.6 g) in small portions over 1 hour. The reaction is highly exothermic; maintain temperature between 60–80 °C using an external water bath if necessary.

    • Note: Vigorous stirring is required to prevent Zinc clumping.

  • Workup & Purification:

    • Reflux the mixture for 1 hour to ensure complete cyclization.

    • Hot filter the solution to remove unreacted Zinc/Zinc acetate.

    • Pour the filtrate into 500 mL of ice-cold water. The product will precipitate as a crude solid or oil.

    • Collect solid by filtration. Recrystallize from Ethanol/Water (80:20).

Yield: Typical yields range from 60–75%. Characterization:

  • 1H NMR (CDCl3):

    
     8.5 (br s, 1H, NH), 6.6 (d, 1H, Pyrrole-CH), 4.2 (q, 2H, OCH2), 2.5 (m, 4H, Allylic CH2), 1.8 (m, 4H, Homoallylic CH2), 1.3 (t, 3H, CH3).
    

SynthesisFlow Start Ethyl Acetoacetate + NaNO2 Intermediate Ethyl alpha-oximinoacetoacetate Start->Intermediate Nitrosation (0°C) Reaction In-situ Reduction & Condensation (Exothermic) Intermediate->Reaction Add Reagents Reagents Cyclohexanone + Zn / AcOH Reagents->Reaction Product Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate Reaction->Product Reflux 1h -> Recrystallize

Figure 2: Workflow for the modified Knorr synthesis of the target scaffold.

Medicinal Chemistry & SAR Analysis

Kinase Inhibition Profile

The THI scaffold has been successfully deployed in the design of receptor tyrosine kinase (RTK) inhibitors. The saturation of the fused ring allows for specific interactions with the "gatekeeper" residues in the ATP binding pocket.

Table 1: Inhibitory Activity of 3-Substituted Indolin-2-ones containing THI Moiety Data adapted from Sun et al. (2003) and related kinase screenings.

Compound IDR-Group (C3 of THI)Target KinaseIC50 (nM)Selectivity Note
THI-9d Propionic AcidVEGF-R2 (Flk-1)4High selectivity vs EGFR
THI-9b Propionic AcidPDGF-Rbeta4Potent dual inhibitor
THI-9h Propionic AcidFGF-R180Moderate potency
Indole-Ref (Fully Aromatic)VEGF-R2>500Loss of potency due to planarity

Key Insight: The introduction of a propionic acid moiety at the C3 position of the tetrahydroindole, coupled to an indolin-2-one via a methine bridge, creates a "saddle" conformation that perfectly spans the ATP cleft of VEGF-R2.

Anti-Inflammatory & Antiviral Applications

Beyond kinases, the ester and its amide derivatives show efficacy in inhibiting inflammatory cytokines and viral replication.

Table 2: Non-Kinase Biological Activity

IndicationMechanismKey DerivativeOutcomeRef
Sepsis TNF-

/ IL-6 Inhibition
Indole-2-carboxamide (14f)Reduced pulmonary inflammation[1]
Coxsackie B3 Viral Replication Inhibition4-alkyloxy-THI-2-carboxylateHigh Selectivity Index (SI = 17.1)[2]
Influenza A M2 Protein BlockadeAdamantyl-amide derivativeIC50 = 7.5 µM[2]

Case Study: Dual VEGFR/PDGFR Inhibitors

Challenge: Designing a multi-targeted kinase inhibitor that avoids the toxicity associated with "flat" aromatic stacks (e.g., poor solubility, cytochrome P450 inhibition).

Solution: Replacing the standard indole core with 4,5,6,7-tetrahydroindole.

  • Design: The researchers utilized the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a starting material.[1][2]

  • Modification: Formylation at C3 (Vilsmeier-Haack reaction) followed by aldol condensation with oxindole.

  • Result: The resulting molecule (Sunitinib analogue) maintained H-bonding via the pyrrole NH but gained 10-fold solubility due to the aliphatic ring. The "puckered" ring avoided steric clash with the variable gatekeeper residue (Threonine/Methionine) in PDGFR.

Future Outlook

The ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (MW ~193 Da) and defined vector growth points (NH, C2-ester, C3-position) make it an ideal "seed" fragment.

Emerging Strategies:

  • C-H Activation: Direct functionalization of the C3 position without prior formylation.

  • Stereoselective Oxidation: Introducing hydroxyl groups onto the cyclohexane ring to create specific H-bond anchors for allosteric pockets.

References

  • Zhang, X., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry. Link

  • Sun, L., et al. (2003). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors. Journal of Medicinal Chemistry. Link

  • Nenitzescu, C. D. (1929). Over the synthesis of indole derivatives. Berichte der deutschen chemischen Gesellschaft. (Classic Protocol Reference).
  • Jobson, A. G., et al. (2009). Cellular targets of a novel indole-2-carboxylate derivative. Molecular Pharmacology. Link

Sources

Technical Guide: Preliminary In Vitro Evaluation of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the preliminary in vitro evaluation of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (hereafter referred to as ETHI-2C ).

As a Senior Application Scientist, I have structured this document to move beyond basic characterization into actionable, high-value screening protocols. This compound is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for kinase inhibitors (EGFR, VEGFR), antiviral agents, and GPER-targeting anticancer drugs.

Executive Summary

ETHI-2C is a bicyclic indole derivative characterized by a saturated cyclohexene ring fused to a pyrrole core. Unlike fully aromatic indoles, the tetrahydro- moiety imparts distinct lipophilicity and steric properties, making it a valuable pharmacophore for crossing the blood-brain barrier and fitting into hydrophobic pockets of enzymes like EGFR and BRAF .

This guide outlines a Tiered Evaluation Protocol designed to:

  • Establish physicochemical stability (hydrolysis resistance).

  • Determine baseline cytotoxicity (safety window).

  • Screen for intrinsic antiproliferative and antimicrobial activity prior to derivatization.

Chemical Characterization & Handling

Before biological introduction, the compound’s integrity must be validated. The ester linkage at C2 is susceptible to enzymatic hydrolysis, which dictates the choice of vehicle and incubation times.

Physicochemical Profile
PropertyValueCritical Implication for In Vitro Assays
Molecular Weight 193.24 g/mol Low MW facilitates fragment-based drug design (FBDD).
LogP (Predicted) ~2.6Moderate lipophilicity; requires DMSO for stock solutions.
Solubility Low in waterProtocol: Dissolve in 100% DMSO, dilute to <0.5% v/v in media.
pKa ~16 (NH)The pyrrole NH is weakly acidic; stable at physiological pH (7.4).
Preparation of Stock Solutions

Safety Warning: ETHI-2C causes serious eye irritation (H319) and skin irritation (H315). Handle in a Class II Biosafety Cabinet.

  • Primary Stock (100 mM): Weigh 19.32 mg of ETHI-2C and dissolve in 1.0 mL of sterile-filtered DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute 1:1000 in serum-free media immediately before use to achieve 100 µM (0.1% DMSO final concentration).

Evaluation Strategy: The "Scaffold-First" Approach

We do not treat ETHI-2C as a final drug, but as a Lead Fragment . The goal is to verify that the scaffold itself is non-toxic to healthy cells while potentially showing low-affinity binding to targets.

EvaluationWorkflow Start ETHI-2C Solid QC QC: HPLC Purity >98% Start->QC Solubility Solubility Test (DMSO/PBS) QC->Solubility Tox Cytotoxicity (MTT Assay) Solubility->Tox If Soluble Func Functional Screen (Antimicrobial/Anticancer) Tox->Func If IC50 > 50µM (Safe Scaffold) Decision SAR Decision Matrix Tox->Decision If IC50 < 10µM (Toxic Scaffold) Func->Decision Hit Identification

Figure 1: Tiered Evaluation Workflow. A logic-gated process ensuring only stable, soluble, and non-toxic scaffolds progress to functional screening.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) on standard cell lines to establish a therapeutic index. Cell Lines:

  • HEK293 (Human Embryonic Kidney) – Normal control.

  • HepG2 (Liver Carcinoma) – Metabolic competence model.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing ETHI-2C at serial dilutions: 0.1, 1, 10, 50, 100 µM .

    • Vehicle Control: Media + 0.1% DMSO (Must show 100% viability).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 48 hours . (Note: 48h is preferred over 24h for scaffold evaluation to detect delayed apoptotic effects).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Readout: Measure Absorbance (OD) at 570 nm .

Data Analysis: Calculate % Viability:



  • Interpretation: An IC50 > 50 µM on HEK293 indicates the scaffold is non-toxic and suitable for derivatization.

Protocol B: Antimicrobial Screening (MIC Determination)

Tetrahydroindoles have shown promise against Gram-negative bacteria (e.g., A. baumannii) by inhibiting biofilm formation.

Objective: Determine Minimum Inhibitory Concentration (MIC). Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL MHB to all wells.

    • Add 100 µL of ETHI-2C stock (200 µM) to Column 1.

    • Perform 2-fold serial dilutions across the plate (100 µM down to 0.19 µM).

  • Inoculation: Add 100 µL of diluted bacteria to all wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Mechanistic Insight: Structure-Activity Relationship (SAR)

Understanding where ETHI-2C fits in the biological landscape is crucial for interpreting results. The diagram below illustrates the known pharmacophoric potential of the tetrahydroindole core.

SAR_Mechanism Core Tetrahydroindole Scaffold (ETHI-2C) C2_Ester C2-Ester Group (Hydrolysis Site) Core->C2_Ester C4_Pos C4-Position (Ketone/Hydroxyl) Core->C4_Pos N1_Pos N1-Position (Alkylation) Core->N1_Pos Viral Viral Polymerase (Antiviral) C2_Ester->Viral Hydrazide derivatization EGFR EGFR/VEGFR Inhibition (Anticancer) C4_Pos->EGFR H-bond donor/acceptor Biofilm Biofilm Inhibition (Antimicrobial) N1_Pos->Biofilm Hydrophobic interaction

Figure 2: SAR Potential of ETHI-2C. The C2-ester is a "handle" for hydrazide synthesis (antiviral), while the C4 position is critical for kinase binding affinity.[1][2]

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media High concentration (>100 µM) or cold media.Warm media to 37°C before addition. Lower max concentration to 50 µM.
High Cytotoxicity in Control DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control.
No Activity (MIC > 100 µM) Compound is a prodrug/scaffold.This is expected. The ester requires conversion to a hydrazide or amide for potency.

References

  • PubChem. Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Khalilullah, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (NIH). [Link]

  • Zhang, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.[3] PubMed.[4] [Link]

  • Li, J., et al. (2025). Indole-containing anticancer agents and antimicrobial derivatives.[5] ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the complete and unambiguous nuclear magnetic resonance (NMR) spectral assignment of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. We address the specific challenges in assigning the saturated "alicyclic" portion of the molecule and the substituted pyrrole ring. This document outlines a systematic approach, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are provided to ensure researchers, scientists, and drug development professionals can achieve reliable and reproducible results. The causality behind experimental choices and interpretation strategies is emphasized to build a foundational understanding.

Introduction: The Structural Imperative

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structure features a partially saturated bicyclic system, which presents a unique NMR interpretation challenge compared to its fully aromatic parent, ethyl 1H-indole-2-carboxylate.[2] Accurate structural verification is paramount for regulatory submission, patent filing, and ensuring the validity of downstream biological data. Unambiguous assignment of every proton and carbon signal by NMR spectroscopy is the gold standard for this verification.

This guide moves beyond a simple listing of chemical shifts. It details the logic of spectral assignment, explaining how chemical environment dictates spectral output and how a suite of NMR experiments can be used to solve the structural puzzle with certainty.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a standardized atom numbering system. The accepted IUPAC numbering for the indole core is used throughout this document.

Figure 1: Structure and IUPAC numbering of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) for ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, using deuterated chloroform (CDCl₃) as the solvent. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[3][4]

Predicted ¹H NMR Data
Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) in Hz Rationale & Comments
NH -1~8.5 - 9.5br s1H-Broad signal due to quadrupole coupling with ¹⁴N and potential exchange. Disappears upon D₂O exchange.
H -3~6.7 - 6.9s (or t, J≈1-2)1HJ(H3,H4) ≈ 1-2Olefinic proton on the electron-rich pyrrole ring, adjacent to the ester group. May show small allylic coupling to H-4 protons.
O-CH₂ -CH₃4.25 - 4.35q2H³J = 7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Coupled to the methyl protons.
CH₂ -4~2.6 - 2.8t2H³J = 6.0Allylic protons adjacent to the pyrrole ring double bond (C3a-C7a). Deshielded relative to C5/C6.
CH₂ -7~2.4 - 2.6t2H³J = 6.0Protons adjacent to the electron-rich pyrrole nitrogen.
CH₂ -5 / CH₂ -6~1.7 - 1.9m4H-Saturated methylene protons. Signals are expected to be complex and overlapping multiplets.
O-CH₂-CH₃ 1.30 - 1.40t3H³J = 7.1Methyl protons of the ethyl ester group.
Predicted ¹³C NMR Data
Assignment Predicted δ (ppm) Rationale & Comments
C =O (Ester)~161 - 163Carbonyl carbon of the ester group.
C -2~130 - 132Quaternary carbon of the pyrrole ring attached to the ester.
C -7a~126 - 128Quaternary carbon at the fusion of the two rings, adjacent to the nitrogen.
C -3a~118 - 120Quaternary carbon at the fusion of the two rings.
C -3~108 - 110Olefinic carbon of the pyrrole ring.
O-C H₂-CH₃~60 - 61Methylene carbon of the ethyl ester.
C -4~23 - 25Saturated carbon adjacent to the pyrrole ring.
C -7~22 - 24Saturated carbon adjacent to the pyrrole nitrogen.
C -5 / C -6~22 - 23Saturated methylene carbons. Signals may be very close or overlap.
O-CH₂-C H₃~14 - 15Methyl carbon of the ethyl ester.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: High-Resolution NMR Sample Preparation

This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which is essential for sharp, well-resolved NMR signals.[5]

Materials:

  • Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (10-20 mg for ¹H/¹³C)

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as internal standard (0.6-0.7 mL)

  • Clean, dry 5 mm NMR tube and cap

  • Glass Pasteur pipette and a small plug of glass wool

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Causality: This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C experiments within a reasonable acquisition time.[5]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.

  • Transfer: Filter the solution by passing it through the glass wool-plugged pipette directly into the NMR tube.[6] Causality: This step is critical to remove any microscopic solid particles that would disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Capping & Labeling: Ensure the sample height is between 4-5 cm. Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a unique identifier.

Protocol 2: D₂O Exchange for Labile Proton Identification

This simple experiment definitively identifies the N-H proton signal.

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample prepared as described in Protocol 1.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake gently for 1-2 minutes to facilitate the proton-deuterium exchange (NH + D₂O ⇌ ND + HDO).

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable N-H proton will either disappear or be significantly reduced in intensity.[6]

Workflow for Complete Spectral Assignment

A multi-step, logical workflow ensures that every signal is assigned with high confidence. Two-dimensional (2D) NMR experiments are not merely confirmatory; they are essential for resolving ambiguities, especially in the saturated region of the molecule.

Sources

Application Note: Characterization and Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

[1][2][3]

Abstract & Significance

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Bruton's Tyrosine Kinase, Btk) and CNS-active agents.[1][2] Its structure—a pyrrole ring fused to a saturated cyclohexane ring—imparts unique steric and electronic properties compared to fully aromatic indoles. This application note provides a definitive guide to its synthesis via the Barton-Zard reaction and details its NMR spectral signature to ensure accurate identification during drug development workflows.

Experimental Protocol: Synthesis via Barton-Zard Reaction[1][3]

While the compound can be derived from 4,5,6,7-tetrahydroindole via trichloroacetylation and esterification, the Barton-Zard reaction is the preferred de novo synthetic route.[1][2] It constructs the pyrrole ring directly from acyclic or alicyclic precursors, offering high convergence and regiocontrol.

Reaction Scheme

BartonZardSM11-Nitrocyclohexene(Substrate)InterIntermediate(Nitro-aldol adduct)SM1->Inter+ SM2SM2Ethyl Isocyanoacetate(Reagent)SM2->InterBaseDBU or TMG(Base)Base->InterCatalysisProdEthyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylateInter->Prod- HNO2(Elimination/Aromatization)

Figure 1: Barton-Zard pyrrole synthesis pathway involving the condensation of a nitroalkene with an isocyanoacetate.[1][2]

Step-by-Step Methodology

Reagents:

  • 1-Nitrocyclohexene (1.0 equiv)[1][2]

  • Ethyl isocyanoacetate (1.0 equiv)[1][2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)[1][2]

  • Solvent: THF (Tetrahydrofuran) or Isopropanol[1][2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-nitrocyclohexene (10 mmol) and ethyl isocyanoacetate (10 mmol) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C. Add DBU (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4) for the disappearance of the nitroalkene.[2]

  • Work-up: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude brown oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Product: The title compound is isolated as a solid (mp 70–72 °C).

NMR Data Analysis

Accurate structural assignment relies on distinguishing the fused saturated ring protons from the pyrrole core. The following data is based on high-field NMR spectroscopy in Chloroform-d (CDCl₃).

1H NMR Data (300 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Interpretation
9.08 s (broad)1HNH Pyrrole N-H.[1][2] Broadened by quadrupole relaxation and exchange.
6.75 d / s1HH-3 Pyrrole aromatic proton.[1][2] Appears as a doublet (J~2-3 Hz) if NH coupling is resolved; otherwise singlet.[1][2]
4.25 q (J=7.2 Hz)2HOCH₂ Methylene of the ethyl ester group.[2]
2.65 t (J=6.0 Hz)2HH-4 or H-7 Allylic methylene protons of the cyclohexane ring (adjacent to pyrrole C3a).[1][2]
2.56 t (J=6.0 Hz)2HH-7 or H-4 Allylic methylene protons of the cyclohexane ring (adjacent to pyrrole C7a).[1][2]
1.85 m4HH-5, H-6 Homoallylic methylene protons.[1][2] Overlapping multiplets typical of the "central" cyclohexane protons.
1.35 t (J=7.2 Hz)3HCH₃ Methyl group of the ethyl ester.[2]
13C NMR Data (Representative Assignments)

Note: Chemical shifts are representative for 4,5,6,7-tetrahydroindole-2-carboxylates in CDCl₃.

Shift (δ ppm)Carbon TypeAssignmentNotes
161.5 C=OEster Carbonyl Typical ester carbonyl resonance.[2]
136.0 C (quat)C-7a Bridgehead carbon adjacent to Nitrogen (deshielded).[1][2]
126.0 C (quat)C-3a Bridgehead carbon beta to Nitrogen.
118.0 C (quat)C-2 Pyrrole carbon bearing the ester group.[1][2]
108.0 CHC-3 The only aromatic methine in the ring system.[1][2]
60.2 CH₂OCH₂ Ethyl ester methylene.[2]
23.5 CH₂C-7 Allylic methylene (alpha to C7a).[1][2]
23.0 CH₂C-4 Allylic methylene (alpha to C3a).[1][2]
22.5 CH₂C-6 Homoallylic methylene.[1][2]
22.0 CH₂C-5 Homoallylic methylene.[1][2]
14.4 CH₃CH₃ Ethyl ester methyl.[2]

Structural Visualization & Workflow

The following diagram illustrates the numbering scheme and the logical flow for confirming the structure using the data provided.

StructureAnalysisStructureEthyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate(C11H15NO2)H_NHNH (9.08 ppm)Confirms Indole NStructure->H_NHH_ArH-3 (6.75 ppm)Confirms 2-SubstitutionStructure->H_ArH_Sat4x CH2 (1.8-2.7 ppm)Confirms Tetrahydro RingStructure->H_SatH_Sat->H_ArNOE Correlation(H-4 to H-3)

Figure 2: NMR assignment logic. The presence of four methylene signals (two triplets, one multiplet) alongside a single aromatic proton confirms the tetrahydro-fusion rather than a fully aromatic indole.[1][2]

Troubleshooting & Tips

  • Solvent Effects: In DMSO-d6 , the NH proton will shift downfield (typically 11.0–11.5 ppm ) and become sharper due to hydrogen bonding with the solvent and reduced exchange rates.[1][2]

  • Oxidation: Tetrahydroindoles are susceptible to oxidation to fully aromatic indoles upon prolonged exposure to air or light.[2] If the multiplets at 1.85–2.65 ppm disappear and are replaced by aromatic signals (7.0–7.5 ppm), the sample has aromatized.[2] Store under Nitrogen at -20°C.

  • Impurity Flags: A singlet at ~2.1 ppm often indicates residual acetone (common in cleaning), while a singlet at ~7.26 ppm is residual CHCl₃.[2]

References

  • Synthesis & 1H NMR Data: Crawford, J. J., et al. (Genentech, Inc.). Heteroaryl pyridone and aza-pyridone compounds as inhibitors of Btk activity.[1][2] US Patent Application 2013/0116262 A1 (Example 101d).[2]

  • Barton-Zard Reaction: Barton, D. H. R., & Zard, S. Z. (1985).[1] A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications.

  • General Tetrahydroindole Properties: Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4).[1][2][3][4][5][6] PubChem Compound Summary.[2] [1][2]

Precision Screening: Cell-Based Assay Development for Tetrahydroindole (THI) Derivatives Targeting Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Tetrahydroindole (THI) derivatives represent a "privileged scaffold" in medicinal chemistry, offering distinct structural advantages over their aromatic indole counterparts. Their partially saturated ring system provides unique vectors for functionalization, enhancing solubility and target specificity. Recent studies highlight THIs as potent modulators of inflammatory pathways, specifically targeting COX-2 inhibition and the NF-


B signaling cascade  [1, 2].

However, the lipophilic nature of THIs often leads to assay artifacts—specifically compound aggregation and non-specific cytotoxicity—which can mimic functional inhibition. This guide outlines a dual-readout screening protocol designed to rigorously distinguish between true anti-inflammatory efficacy and off-target toxicity.

Mechanism of Action & Assay Logic

To screen THIs effectively, we must interrogate their ability to block the translocation of NF-


B, a master regulator of inflammation.
The Biological Target

Under basal conditions, NF-


B is sequestered in the cytoplasm by I

B. Upon stimulation (e.g., by TNF-

or LPS), I

B is phosphorylated by the IKK complex and degraded, allowing NF-

B to translocate to the nucleus and drive pro-inflammatory gene expression. THI derivatives are hypothesized to intervene by inhibiting the IKK complex or stabilizing I

B [3].
Pathway Visualization

The following diagram illustrates the signaling node and the reporter system design.

NFkB_Pathway Stimulus TNF-α / LPS Receptor TNFR / TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Latent) IkB->NFkB_Cyto Degradation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA κB Response Element (Luciferase Gene) NFkB_Nuc->DNA Binding Light Luminescence (Readout) DNA->Light Expression THI THI Derivative (Drug Candidate) THI->IKK Potential Block

Figure 1: NF-


B signaling pathway and luciferase reporter integration. THI derivatives are screened for their ability to blunt the signal between IKK activation and DNA binding.

Pre-Assay Critical Parameters (The "Expertise" Pillar)

Before executing the protocol, three parameters must be optimized to prevent false negatives.

A. Solubility & DMSO Tolerance

THIs are hydrophobic. While DMSO is the standard solvent, concentrations


 can induce cytotoxicity or modulate NF-

B independently.
  • Recommendation: Perform a "DMSO Tolerance Test" on your cell line. Maintain final assay DMSO concentration at 0.1% - 0.25% .

  • Self-Validation: Always include a "Vehicle Only" control at the highest DMSO concentration used.

B. Cell Line Selection
  • RAW 264.7 (Murine Macrophages): Physiologically relevant for inflammation but hard to transfect transiently. Best for: Stable cell lines.

  • HEK293 (Human Embryonic Kidney): robust, easy to transfect. Best for: Initial high-throughput screening (HTS).

  • Protocol Choice: This guide uses HEK293-NF

    
    B-Luc , a stable reporter line, to minimize batch-to-batch transfection variability.
    
C. The "False Hit" Trap

THIs can be auto-fluorescent or quench light.

  • Rule: Avoid fluorescence-based reporters (e.g., GFP) for primary screening of indole derivatives. Luciferase (Luminescence) is preferred due to higher signal-to-noise ratio and lack of interference [4].

Detailed Protocol: Dual-Readout Screen

This protocol multiplexes a Functional Reporter Assay (Firefly Luciferase) with a Cell Viability Assay (ATP quantitation) in the same well or parallel plates to calculate a specific therapeutic index.

Reagents & Equipment
ComponentSpecificationPurpose
Cell Line HEK293-NF

B-Luc (Stable)
Reporter system
Media DMEM + 10% FBS (Heat Inactivated)Cell growth
Stimulant Recombinant Human TNF-

(10 ng/mL)
Pathway activator
Control Parthenolide (10

M) or Dexamethasone
Positive inhibition control
Detection Steady-Glo® (Promega) or equivalentLuciferase substrate
Viability CellTiter-Glo® (Promega)ATP quantification
Plates 96-well White Opaque (Flat Bottom)Maximizes signal reflection
Workflow Diagram

Workflow Step1 1. Cell Seeding (20k cells/well) Overnight Recovery Step2 2. Compound Pre-treatment (THI Derivatives) 1 Hour Incubation Step1->Step2 Step3 3. Stimulation (TNF-α 10ng/mL) 4-6 Hour Incubation Step2->Step3 Split Step3->Split Readout1 Plate A: Viability (Add ATP Reagent) Read Luminescence Split->Readout1 Readout2 Plate B: Efficacy (Add Luc Reagent) Read Luminescence Split->Readout2

Figure 2: Parallel workflow ensuring efficacy data is normalized against cytotoxicity.

Step-by-Step Procedure
Phase 1: Preparation
  • Compound Dilution: Prepare 1000x stocks of THI derivatives in 100% DMSO. Dilute to 10x working concentration in culture media (Final DMSO = 0.1%).

  • Cell Seeding: Harvest HEK293-NF

    
    B-Luc cells. Resuspend at 
    
    
    
    cells/mL. Dispense 100
    
    
    L/well (20,000 cells) into white 96-well plates.
    • Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effect" evaporation artifacts.

  • Incubation: Incubate overnight at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Treatment (Day 2)
  • Pre-treatment: Remove old media carefully. Add 90

    
    L of fresh media. Add 10 
    
    
    
    L of 10x THI compounds.
    • Controls: Include Vehicle (0.1% DMSO + TNF-

      
      ), Positive Control  (Parthenolide + TNF-
      
      
      
      ), and Background (No cells).
  • Equilibration: Incubate for 1 hour. This allows the THI to enter the cell and engage the target (e.g., IKK) before the inflammatory signal arrives.

  • Stimulation: Add TNF-

    
     (final concentration 10 ng/mL) to all wells except "Unstimulated Controls."
    
  • Incubation: Incubate for 5 hours. (NF-

    
    B transcriptional activity typically peaks at 4-6 hours).
    
Phase 3: Detection (Day 2 Afternoon)
  • Visual Check: Inspect wells under a microscope. If THI-treated cells look rounded or detached, they are dead—efficacy data will be invalid.

  • Lysis & Read:

    • Equilibrate Luciferase Reagent to room temperature.

    • Add 100

      
      L reagent per well. Shake on orbital shaker for 2 mins.
      
    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

A. Calculating % Inhibition

Normalize raw Relative Light Units (RLU) to controls:



B. Assay Validation: The Z-Factor

To ensure the assay is robust enough for screening, calculate the Z-factor [5] using your controls (n


 8 wells).


  • 
    : Standard deviation of positive (stimulated) and negative (unstimulated) controls.
    
  • 
    : Means of controls.
    
  • Target:

    
     is required for a reliable assay.
    
C. Distinguishing Efficacy vs. Toxicity

Compare the IC


  (Reporter) against the CC

(Cytotoxicity).
  • Ideal Candidate: Low IC

    
     (e.g., 50 nM) and High CC
    
    
    
    (e.g., >10
    
    
    M).
  • False Positive: IC

    
    
    
    
    
    CC
    
    
    . The compound is simply killing the machinery required to produce luciferase.

References

  • Anti-inflammatory activity of tetrahydroindazoles: Source: PubMed/NCBI. "Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives."

  • Indole Derivatives in Inflammation: Source: Journal of Organic and Pharmaceutical Chemistry. "Biological Activities of Tetrahydroisoquinolines Derivatives." (Broad context on fused ring systems).

  • Assay Guidance Manual (NCBI): Source: NIH/NCBI. "In Vitro Cell Based Assays - Assay Guidance Manual."

  • Luciferase Assay Interferences: Source: Promega / NCBI Bookshelf. "Interferences with Luciferase Reporter Enzymes."

  • Z-Factor Definition: Source: Zhang JH, et al.[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J Biomol Screen. 1999.[1]

Sources

functionalization of the C3 position of the tetrahydroindole ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C3-Functionalization of 4,5,6,7-Tetrahydroindole

Executive Summary & Scope Definition

The Challenge: Functionalizing the C3 position of 4,5,6,7-tetrahydroindole (THI) presents a unique regiochemical paradox. While THI is structurally analogous to indole, its reactivity profile more closely mimics that of an alkyl-substituted pyrrole. Unlike standard indoles, which undergo Electrophilic Aromatic Substitution (EAS) predominantly at C3, THI exhibits a strong kinetic preference for C2 functionalization . This inversion of selectivity is driven by the absence of the fused benzene ring's stabilizing resonance, leaving the C2 position (alpha-pyrrolic) as the most electron-rich and accessible site.

The Solution: This guide details protocols to invert this natural selectivity. We utilize Steric Steering (via bulky N-protecting groups) and Electronic Blocking strategies to access the elusive C3 position.

Scope:

  • Substrate: 4,5,6,7-Tetrahydroindole (THI).[1]

  • Target: C3-Functionalization (Acylation, Halogenation, Arylation).

  • Excluded: Functionalization of the cyclohexane ring (C4-C7).

Mechanistic Insight: The "Pyrrole Anomaly"

To successfully target C3, one must understand why the reaction naturally fails.

  • Indole: Attack at C3 preserves the aromaticity of the fused benzene ring in the transition state (sigma-complex).

  • Tetrahydroindole: The fused ring is a saturated cyclohexane. It provides no aromatic stabilization. Consequently, THI behaves like a 2,3-dialkylpyrrole. In pyrroles, the C2 (alpha) position is inherently more nucleophilic than C3 (beta) due to greater resonance stabilization of the intermediate cation.

Decision Pathway for Regiocontrol:

ReactionLandscape cluster_0 Reagent Selection THI 4,5,6,7-Tetrahydroindole (THI) DirectEAS Standard Electrophile (e.g., POCl3/DMF, Br2) THI->DirectEAS BulkyGroup Install Bulky N-Group (e.g., TIPS, TBS) THI->BulkyGroup C2_Product C2-Product (Major) Kinetic Preference DirectEAS->C2_Product Unhindered Attack Blocked_THI N-TIPS-THI (Sterically Crowded C2) BulkyGroup->Blocked_THI C3_Transition Electrophile Approach Blocked_THI->C3_Transition C3_Transition->C2_Product If Group is Small (Me, Bn) C3_Product C3-Product (Major) Steric Control C3_Transition->C3_Product C2 Blocked by TIPS

Figure 1: Decision tree for regioselective functionalization. Standard conditions favor C2; steric bulk on Nitrogen forces the electrophile to C3.

Protocol A: Steric-Directed C3-Acylation (The "TIPS Strategy")

This is the gold-standard method for direct C3 functionalization. The bulky Triisopropylsilyl (TIPS) group on nitrogen acts as a "steric fence," shielding the C2 carbons and forcing the electrophile to the C3 position.

Reactions:

  • N-Silylation (TIPS-Cl).

  • C3-Friedel-Crafts Acylation or Vilsmeier-Haack.

  • Desilylation (Optional).

Step-by-Step Methodology

Step 1: Synthesis of N-(Triisopropylsilyl)-4,5,6,7-tetrahydroindole

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents:

    • 4,5,6,7-Tetrahydroindole (1.0 eq, 10 mmol)

    • THF (Anhydrous, 50 mL)

    • NaH (60% dispersion in oil, 1.2 eq, 12 mmol)

    • TIPS-Cl (Triisopropylsilyl chloride, 1.1 eq, 11 mmol)

  • Procedure:

    • Dissolve THI in THF and cool to 0°C.

    • Add NaH portion-wise (Caution: H2 evolution). Stir for 30 min at 0°C -> RT.

    • Cool back to 0°C. Add TIPS-Cl dropwise.

    • Reflux for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The N-H spot will disappear.

    • Workup: Quench with sat. NH4Cl. Extract with Et2O.[2] Dry (MgSO4) and concentrate.

    • Yield: Expect >90% of a viscous oil. Use crude for Step 2.

Step 2: C3-Acylation (Friedel-Crafts)

  • Setup: Dry 100 mL RBF under Argon.

  • Reagents:

    • N-TIPS-THI (1.0 eq, 5 mmol)

    • Dichloromethane (DCM, Anhydrous, 25 mL)

    • Acyl Chloride (e.g., Acetyl Chloride, 1.1 eq)

    • Aluminum Chloride (AlCl3, 1.1 eq) OR Et2AlCl (for milder conditions).

  • Procedure:

    • Cool the solution of Acyl Chloride and Lewis Acid in DCM to -78°C.

    • Add N-TIPS-THI (dissolved in minimal DCM) slowly down the side of the flask.

    • Critical Parameter: Maintain temperature below -40°C. At higher temperatures, desilylation or C2-migration may occur.

    • Stir at -78°C for 1 h, then slowly warm to 0°C.

  • Workup:

    • Pour into ice/NaHCO3 mixture. Extract with DCM.

    • Analytic Check: 1H NMR will show a singlet at the C2 position (approx 6.5-6.8 ppm) and loss of the C3 proton. If the TIPS group falls off during workup (common with strong acids), you will isolate the N-H C3-acyl product directly.

Data Summary: Substituent Effects on Regioselectivity (Based on analogous pyrrole chemistry, Ref 1, 2)

N-SubstituentElectrophileMajor ProductRatio (C2:C3)
H (Unprotected)Vilsmeier (POCl3/DMF)C2-Formyl >95 : 5
Methyl Acetyl Chloride / AlCl3C2-Acetyl 80 : 20
TIPS (Bulky)Acetyl Chloride / AlCl3C3-Acetyl <5 : 95
Phenylsulfonyl BromineC3-Bromo 10 : 90

Protocol B: The "Block-and-Switch" (C2-Blocking)

If the TIPS strategy is too expensive or sensitive, use the classic blocking group strategy. This is robust and scalable.[3]

Workflow:

  • Formylate C2 (Vilsmeier-Haack) -> 2-Formyl-THI.

  • Protect Nitrogen (e.g., Tosyl).

  • Functionalize C3 (e.g., Bromination).

  • Deformylate (Wilkinson's catalyst or basic hydrolysis/decarboxylation sequence).

Detailed Protocol: C3-Bromination of C2-Blocked THI
  • C2-Formylation (Vilsmeier-Haack):

    • Mix DMF (1.2 eq) and POCl3 (1.1 eq) at 0°C to form the Vilsmeier salt (white solid).

    • Add THI (1.0 eq) in DMF. Stir at RT for 2h.

    • Hydrolyze with NaOAc (aq). Isolate 2-formyl-4,5,6,7-tetrahydroindole .

  • C3-Bromination:

    • Dissolve 2-formyl-THI in DCM.

    • Add NBS (N-Bromosuccinimide, 1.05 eq) at 0°C.

    • Mechanism: Since C2 is blocked by the electron-withdrawing formyl group, the next most nucleophilic site is C3 (or C5, but C3 is preferred in the pyrrole ring).

    • Stir 1h. Workup with water/DCM.

    • Product: 3-Bromo-2-formyl-4,5,6,7-tetrahydroindole.

Advanced Workflow: C-H Activation (Iridium Catalyzed)

For accessing C3-Boryl esters (versatile intermediates for Suzuki couplings), Iridium catalysis offers high C3 regioselectivity driven by steric factors of the bipyridine ligand.

Reagents:

  • [Ir(OMe)(cod)]2 (1.5 mol%)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • HBpin (Pinacolborane) or B2pin2

  • Solvent: Hexane or THF

Protocol:

  • In a glovebox, mix Ir-catalyst, ligand, and B2pin2.

  • Add THI (N-protected with Boc or Methyl recommended to prevent N-borylation).

  • Heat to 80°C in a sealed tube for 4-12h.

  • Selectivity: The bulky ligand prevents attack at the sterically crowded C2 (adjacent to the cyclohexane ring and N-substituent), favoring the more accessible C3 C-H bond.

Troubleshooting & "Senior Scientist" Tips

  • Aromatization Risk: THI is prone to oxidation to Indole (aromatization of the cyclohexane ring) using oxidants like DDQ or Pd/C at high heat. Avoid harsh oxidants if you want to keep the tetrahydro-core.

  • Polymerization: Like pyrroles, THI is acid-sensitive and can polymerize (turn into "tar") in strong mineral acids. Always use buffered conditions or weak Lewis acids (e.g., Et2AlCl instead of AlCl3) when possible.

  • TLC Monitoring: THI derivatives often stain bright red/purple with Ehrlich's Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH). This is a specific test for the pyrrole ring.

References

  • Trofimov, B. A., et al. "Pyrroles and their Benzo Derivatives: Synthesis and Properties." Russian Chemical Reviews, 2007. (Foundational reactivity of tetrahydroindoles vs indoles).

  • Muchowski, J. M., & Stefanuti, I. "Regioselective functionalization of 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 1984, 49(1), 203–205. (The definitive guide on using TIPS for C3-selectivity in pyrrolic systems).

  • Larsen, R. D., et al. "Synthesis of the Thromboxane Antagonist Ramatroban." Journal of Organic Chemistry, 1996.
  • Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Angewandte Chemie Int. Ed., 2002. (Basis for C-H activation protocols).

Disclaimer: All protocols involve hazardous chemicals (POCl3, NaH, Alkyl Aluminums). Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a valuable synthetic intermediate. A common and effective route for its synthesis is a variation of the Nenitzescu indole synthesis, which involves the condensation of a β-aminocrotonic ester with a suitable dicarbonyl compound. In this case, the reaction between ethyl β-aminocrotonate and 1,2-cyclohexanedione provides the desired tetrahydroindole framework.

The general reaction scheme is as follows:

While the reaction appears straightforward, achieving high yields and purity can be challenging due to potential side reactions and the need for precise control of reaction parameters. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Low or No Product Yield

Q1: I am observing a very low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I rectify this?

A1: Low or no yield in this synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • 1,2-Cyclohexanedione: This reactant can be prone to self-condensation or oxidation. Ensure you are using a high-purity grade. If the purity is questionable, it can be purified by recrystallization or sublimation.

    • Ethyl β-aminocrotonate: This reagent can hydrolyze or decompose upon storage. It is advisable to use freshly prepared or recently purchased material. The purity can be checked by ¹H NMR.

  • Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like acetic acid or p-toluenesulfonic acid are commonly employed. If the reaction is not proceeding, a stronger acid or a Lewis acid might be necessary. However, excessively strong acidic conditions can lead to degradation of the starting materials or product.[1] A systematic screening of acid catalysts is recommended.

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity.[2] Polar aprotic solvents like acetonitrile or nitromethane can be effective. In some cases, a protic solvent like acetic acid can also serve as the catalyst.[3] A solvent screen is a valuable optimization step.

    • Temperature and Reaction Time: The reaction typically requires heating. If the yield is low, a gradual increase in temperature or prolonged reaction time may be beneficial. However, excessive heat can promote side reactions and decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Atmosphere: The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates, especially at elevated temperatures.

Formation of Side Products

Q2: My reaction mixture shows multiple spots on the TLC plate, and I am isolating significant amounts of byproducts. What are these side products and how can I minimize their formation?

A2: The Nenitzescu synthesis and related condensations are known to produce various side products. The most common ones in this context are:

  • Benzofuran Derivatives: A significant competing reaction in the Nenitzescu synthesis is the formation of benzofuran derivatives.[4] This occurs through an alternative cyclization pathway of the reaction intermediate. The formation of benzofurans is often favored under certain reaction conditions.

    • Mitigation Strategy: The choice of solvent and catalyst can influence the ratio of indole to benzofuran products. Generally, more polar solvents and protic acids tend to favor indole formation. Careful optimization of these parameters is key.

  • Self-Condensation Products: 1,2-Cyclohexanedione can undergo self-condensation under acidic or basic conditions, leading to complex polymeric materials.

    • Mitigation Strategy: Adding the dione slowly to the reaction mixture containing the enamine and catalyst can help to minimize its self-reaction. Maintaining a moderate temperature can also be beneficial.

  • Over-oxidation or Aromatization: While the target is a tetrahydroindole, over-oxidation can lead to the corresponding fully aromatic indole.

    • Mitigation Strategy: Running the reaction under an inert atmosphere and avoiding harsh oxidizing conditions during workup can prevent this.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the isolation of acyclic condensation products.

    • Mitigation Strategy: Ensuring sufficient reaction time and temperature, as well as the appropriate catalyst concentration, will drive the reaction to completion.

Purification Challenges

Q3: I am having difficulty purifying the final product. It seems to co-elute with impurities during column chromatography, and recrystallization is not yielding a pure compound.

A3: Purifying ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be challenging due to the presence of structurally similar impurities. Here are some strategies to improve purification:

  • Column Chromatography:

    • Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is essential. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small amount of a more polar solvent like methanol or a modifier like triethylamine (if the compound is basic) can sometimes improve separation.[5]

    • Silica Gel Choice: The type of silica gel (e.g., mesh size, deactivation) can impact the separation. For closely eluting compounds, a smaller particle size silica gel (higher mesh) can provide better resolution.

    • Loading Technique: Dry loading the crude product onto silica gel can often lead to better separation than wet loading, as it results in a more concentrated starting band.

  • Recrystallization:

    • Solvent Selection: A successful recrystallization depends on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and their mixtures) is recommended.

    • Seeding: If the compound is slow to crystallize, adding a seed crystal of the pure product can induce crystallization.

  • Alternative Purification Techniques:

    • Preparative HPLC: For very difficult separations, preparative HPLC can be a powerful tool to obtain highly pure material, although it is less scalable.

    • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the workup can be an effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q: What is a typical experimental protocol for this synthesis?

A: While optimization is often necessary, a general starting procedure is as follows:

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl β-aminocrotonate (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or a mixture of toluene and acetic acid).

  • Addition of Reactant: While stirring, add 1,2-cyclohexanedione (1.0-1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 hexane/ethyl acetate).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If using acetic acid as the solvent, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system.

Q: How can I confirm the identity and purity of my final product?

A: The structure and purity of the synthesized ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q: Can I use a different β-amino ester or dicarbonyl compound in this reaction?

A: Yes, the Nenitzescu synthesis is versatile and can be adapted to use a variety of β-enamino esters and quinones or dicarbonyl compounds to generate a library of substituted indoles.[2] However, each new combination of reactants will likely require re-optimization of the reaction conditions.

Data Presentation

ParameterRecommended Condition/ValueRationale
Reactant Ratio 1.0 : 1.0-1.2 (Enamine : Dione)A slight excess of the dione can help drive the reaction to completion, but a large excess may increase side reactions.
Catalyst Acetic Acid, p-TsOH, or Lewis Acids (e.g., ZnCl₂)The choice of catalyst affects reaction rate and selectivity.[1]
Solvent Acetic Acid, Toluene, Acetonitrile, NitromethaneSolvent polarity influences the reaction pathway.[3]
Temperature 80 - 120 °CProvides sufficient energy for cyclization without significant decomposition.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of sensitive intermediates.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Purity Ensure Purity of 1,2-Cyclohexanedione & Ethyl β-aminocrotonate Reaction_Setup Combine Reactants & Solvent Reactant_Purity->Reaction_Setup Catalysis Add Acid Catalyst Reaction_Setup->Catalysis Heating Heat under Inert Atmosphere Catalysis->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Neutralize Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography & Recrystallization Concentration->Purification Characterization NMR, MS, IR, HPLC Purification->Characterization G Side_Products Side Products Observed Identify_Byproducts Identify Side Products (NMR, MS) Side_Products->Identify_Byproducts Control_Addition Control Reagent Addition Rate Side_Products->Control_Addition Purification_Issues Purification Difficulties Optimize_Chroma Optimize Chromatography (Solvent, Silica) Purification_Issues->Optimize_Chroma Screen_Recrystal Screen Recrystallization Solvents Purification_Issues->Screen_Recrystal Alternative_Methods Consider Prep-HPLC or Extraction Purification_Issues->Alternative_Methods Check_Purity Verify Starting Material Purity Optimize_Conditions Optimize Reaction Conditions (T, t, Catalyst) Inert_Atmosphere Use Inert Atmosphere Adjust_Solvent_Catalyst Adjust Solvent/Catalyst to Favor Indole Identify_Byproducts->Adjust_Solvent_Catalyst Low_Yield Low_Yield Low_Yield->Optimize_Conditions Low_Yield->Inert_Atmosphere

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2674.
  • Allen, G. R., Jr., Poletto, J. F., & Weiss, M. J. (1964). The Nenitzescu Indole Synthesis. I. The Reaction of β-Aminocrotonates with p-Benzoquinone. Journal of the American Chemical Society, 86(18), 3877–3878.
  • Velezheva, V. S., et al. (2008). A new, effective Nenitzescu reaction catalyst: Zinc chloride. Russian Chemical Bulletin, 57(9), 2007-2008.
  • Katkevica, D., et al. (2004). A study of the Nenitzescu indole synthesis. Chemistry of Heterocyclic Compounds, 40(4), 447-453.
  • Wikipedia contributors. (2023). Nenitzescu indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Huang, Y., et al. (2008). An improved manufacturing process for a 5-hydroxyindole derivative by Nenitzescu reaction. Organic Process Research & Development, 12(4), 684-687.
  • Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 4- and 6-chloro- and 4- and 6-bromoindole-2-carboxylic acid esters. The Journal of Organic Chemistry, 50(26), 5451-5457.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

  • Raileanu, D., & Nenitzescu, C. D. (1965). The Nenitzescu indole synthesis. V. The reaction of ethyl 3-aminocinnamate with p-benzoquinone. Revue Roumaine de Chimie, 10(4), 339-354.
  • Taber, D. F., & Stachel, S. J. (2001). Synthesis of (-)-indolactam V from (R)-glutamic acid. The Journal of Organic Chemistry, 66(10), 3821–3824.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Caira, M. R., et al. (2020). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. Revista de Chimie, 71(5), 51-57. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 344-353. Available at: [Link]

Sources

challenges in the purification of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purity Issues in Knorr-type Pyrrole Synthesis

Welcome to the Technical Support Hub

If you are accessing this guide, you are likely dealing with the classic frustrations of the Knorr pyrrole synthesis: the "Zinc Sludge" during workup, persistent pink/red coloration, or difficulties in crystallizing your tetrahydroindole ester.

This guide treats the purification of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate not just as a cleanup step, but as a critical phase where 90% of yield loss occurs. The protocols below are designed to bypass common failure points inherent to the zinc/acetic acid reduction pathway.

Module 1: The "Zinc Sludge" Crisis (Workup Phase)

The Issue: You have completed the reaction (cyclohexanone + ethyl 2-(hydroxyimino)-3-oxobutanoate + Zn/HOAc), but upon pouring the reaction mixture into water, you get a sticky, gray paste instead of a filterable solid.

The Cause: This is caused by the formation of amorphous Zinc Acetate/Hydroxide complexes that trap your product. Dumping the reaction mixture directly into cold water often causes the product to oil out and occlude these salts.

The Protocol: The "Hot Filtration" Bypass Do not pour the crude reaction mixture directly into water.

  • Hot Decantation/Filtration: While the reaction mixture (acetic acid solution) is still warm (~50-60°C), decant it away from the bulk unreacted Zinc dust.

  • The Dilution Rule: Pour the warm acetic acid solution into a beaker containing 10x volume of crushed ice/water with vigorous mechanical stirring.

    • Why? High dilution prevents the product from oiling out; it forces rapid precipitation of the solid ester, preventing the occlusion of zinc salts.

  • The Wash Cycle: Filter the precipitate. Wash the filter cake immediately with copious amounts of water until the filtrate is neutral.

    • Troubleshooting: If the solid is gray (zinc contamination), dissolve the crude solid in Dichloromethane (DCM) and wash with 1M HCl. The acid solubilizes the zinc salts into the aqueous layer, while your indole ester remains in the organic layer.

Workflow Diagram: Zinc Removal Logic

ZincRemoval Start Crude Reaction Mixture (Acetic Acid + Zn + Product) Decant Decant/Filter Warm (60°C) Remove Bulk Zn Start->Decant Pour Pour into 10x Ice/Water (Vigorous Stirring) Decant->Pour Precip Precipitate Formed Pour->Precip Check Is Solid Sticky/Gray? Precip->Check Clean Wash with H2O Dry Check->Clean No (White/Beige) Dirty Dissolve in DCM Wash with 1M HCl Check->Dirty Yes (Gray Sludge) Final Crude Solid for Recrystallization Clean->Final Dirty->Final

Caption: Decision matrix for handling zinc byproducts during the initial workup phase.

Module 2: Crystallization & Color Removal

The Issue: The product is isolated, but it is pink, red, or brown. Recrystallization yields crystals that are still colored, or the mother liquor turns dark rapidly.

The Cause: Pyrroles and indole derivatives are electron-rich and prone to auto-oxidation, forming colored oligomers (pyrrole reds). These impurities are often trace (<1%) but have high extinction coefficients.

The Solution: The Ethanol-Charcoal System The most robust system for this specific ester is Ethanol/Water .

Step-by-Step Protocol:

  • Dissolution: Place your crude solid in a flask. Add 95% Ethanol (approx. 5-7 mL per gram of crude). Heat to reflux until dissolved.

  • Charcoal Treatment (Critical):

    • Remove heat source (to prevent boil-over).

    • Add Activated Charcoal (5-10 wt% of crude mass).

    • Optional: Add a spatula tip of sodium hydrosulfite (reducing agent) to prevent oxidation during this step.

    • Reflux for 5-10 minutes.

  • Hot Filtration:

    • Prepare a pre-warmed funnel with a Celite pad.

    • Filter the hot solution rapidly. The filtrate should be pale yellow or colorless.

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add hot Water dropwise until the solution just becomes turbid (persistent cloudiness).

    • Add a few drops of Ethanol to clear it again.

    • Allow to cool slowly to room temperature, then to 4°C.

Solvent Selection Guide

Solvent SystemSuitabilityNotes
Ethanol/Water Excellent Standard. High recovery. Good rejection of colored impurities.[1][2][3]
Methanol GoodCan be used for high-purity X-ray quality crystals [1].
DCM/Hexane ModerateGood for removing non-polar tars, but lower recovery yield.
Toluene PoorOften retains color; product solubility is too high at RT.

Module 3: FAQ - Specific Troubleshooting

Q: My product is oiling out during recrystallization instead of crystallizing. Why? A: This is the "Oiling Out" phenomenon, usually caused by adding water too quickly or the solution being too concentrated.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure Ethanol to change the solvent ratio. Let it cool much more slowly (wrap the flask in foil/towel). Scratch the glass with a rod to induce nucleation.

Q: The product smells strongly of acetic acid even after drying. A: The ester can trap acetic acid in the crystal lattice.

  • Fix: Grind the solid into a fine powder and dry in a vacuum oven at 40°C over KOH pellets or P2O5. The base trap is essential to pull the acidic vapors.

Q: Can I use silica column chromatography instead of crystallization? A: Yes, but with a caveat. Indoles can streak on silica due to the NH acidity.

  • Recommendation: Use a mobile phase of Hexanes:Ethyl Acetate (3:1) . Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites if you observe streaking.

Q: Why does my pure white product turn pink after a week on the shelf? A: Auto-oxidation is occurring.

  • Storage Protocol: Store the container in the dark (amber vial). Flush the headspace with Argon or Nitrogen before sealing. Store at -20°C for long-term stability.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate . IUCrData, 5(9), x201205. [Link][4]

  • Organic Syntheses, Coll. Vol. 3, p.513 (1955); Vol. 21, p.67 (1941). Ethyl 3,5-Dimethyl-2-pyrrolecarboxylate . (Classic Knorr Pyrrole Procedure). [Link]

  • Paine, J. B. (1990). Pyrrole Synthesis. In The Porphyrins (Vol. 1). Academic Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

overcoming solubility issues of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and application of this compound, with a specific focus on overcoming its inherent solubility challenges in experimental assays.

Introduction: The Challenge of a Lipophilic Scaffold

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a fused aliphatic ring system, contributes to a lipophilic character (Predicted XLogP3 ≈ 2.6)[1], which often leads to poor aqueous solubility. This property is a significant hurdle in biological assays, which are predominantly aqueous systems. Improper handling can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay data, including false negatives or positives.[2]

This guide provides a systematic approach to understanding, managing, and overcoming these solubility issues to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing an initial stock solution of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent due to its high solubilizing power for a broad range of organic compounds.[3][4] It is a polar aprotic solvent capable of dissolving both hydrophobic and polar molecules.[3] We recommend preparing a high-concentration stock, for example, 10-50 mM, in 100% anhydrous DMSO.

Q2: My compound dissolves in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media)?

A2: This is a common phenomenon known as "solvent-shift" precipitation. The compound is highly soluble in the organic environment of 100% DMSO but poorly soluble in the aqueous environment of your assay buffer. When you add the small volume of DMSO stock to the large volume of buffer, the solvent polarity changes dramatically. The DMSO concentration drops, and the aqueous buffer cannot maintain the compound in solution, causing it to "crash out" or precipitate.[5]

Q3: What is the maximum final concentration of DMSO that is safe for my assay?

A3: The DMSO tolerance of an assay is highly dependent on the specific biological system (e.g., enzyme, cell type). As a general rule, most assays can tolerate a final DMSO concentration of up to 0.5-1% (v/v) without significant interference.[6][7] However, some enzymes and cells are sensitive to DMSO even at low concentrations.[3][8][9] It is crucial to perform a DMSO tolerance test for your specific assay to determine the maximum concentration that does not affect the biological activity. Always include a "vehicle control" (assay buffer + same final concentration of DMSO) in your experiments.

Q4: I am observing inconsistent results in my assay plates. Could this be related to solubility?

Troubleshooting Guide: Compound Precipitation in Assays

This section provides a systematic approach to diagnosing and solving solubility problems during your experiments.

Problem: You observe visible precipitation (cloudiness, crystals, film) in the wells of your microplate after adding the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate working solution.

Workflow for Troubleshooting Precipitation

G cluster_legend Legend start Start: Precipitation Observed check_stock Step 1: Verify Stock Solution Is the DMSO stock clear? start->check_stock redissolve_stock Action: Warm (37°C) & Sonicate Stock Re-inspect for clarity. check_stock->redissolve_stock No, stock is hazy/has precipitate check_dilution Step 2: Assess Dilution Method Was a direct 1:1000 dilution performed? check_stock->check_dilution  Yes, stock is clear redissolve_stock->check_stock After action serial_dilution Action: Implement Serial Dilution (See Protocol 2) check_dilution->serial_dilution Yes, direct dilution check_concentration Step 3: Evaluate Final Concentration Is the concentration exceeding kinetic solubility? check_dilution->check_concentration No, serial dilution was used serial_dilution->check_concentration Precipitation persists end_ok Resolved serial_dilution->end_ok Precipitation resolved advanced_methods Step 4: Consider Advanced Formulation (See Advanced Strategies Section) check_concentration->advanced_methods Yes, likely end_fail Issue Persists check_concentration->end_fail No, concentration is low lower_concentration Action: Lower Test Concentration Determine max soluble concentration. lower_concentration->advanced_methods Precipitation persists at low conc. lower_concentration->end_ok Precipitation resolved advanced_methods->end_ok Successful solubilization l1 Diagnosis Step l2 Recommended Action l3 Advanced Strategy l4 Problem/Start

Caption: Decision workflow for troubleshooting compound precipitation.

Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for accurately preparing a concentrated stock solution.[11][12]

Materials:

  • Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (MW: 193.24 g/mol )[1]

  • Anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Sonicator bath

  • Vortex mixer

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • 10 mmol/L * 0.001 L * 193.24 g/mol = 0.0019324 g = 1.93 mg

  • Weighing: Accurately weigh out 1.93 mg of the compound and transfer it to a 1 mL volumetric flask.

  • Initial Dissolution: Add approximately 0.7-0.8 mL of anhydrous DMSO to the flask.

  • Solubilization: Cap the flask and vortex gently. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes.[12] Gentle warming to 37°C can also be applied if the compound's stability allows.[13]

  • Bringing to Volume: Once the compound is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the 1 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[12]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7][12]

Protocol 2: Serial Dilution Technique to Minimize Precipitation

This method avoids the abrupt solvent shift that causes precipitation by gradually introducing the compound to the aqueous environment.

Objective: Prepare a 10 µM final assay concentration from a 10 mM DMSO stock, keeping the final DMSO at 0.1%.

Procedure:

  • Intermediate Dilution 1 (in DMSO): Prepare a 1 mM solution by diluting your 10 mM stock 1:10 in 100% DMSO.

    • Example: 10 µL of 10 mM stock + 90 µL of 100% DMSO.

  • Intermediate Dilution 2 (in Assay Buffer): Prepare a 100 µM solution by diluting the 1 mM intermediate 1:10 in your final assay buffer.

    • Example: 10 µL of 1 mM DMSO solution + 90 µL of assay buffer. Vortex immediately and thoroughly to prevent localized high concentrations of DMSO. This solution now contains 10% DMSO.

  • Final Dilution (in Assay Buffer): Prepare the final 10 µM working solution by diluting the 100 µM intermediate 1:10 in the assay buffer.

    • Example: Add 10 µL of the 100 µM working solution to 90 µL of assay buffer in your final assay plate.

    • The final DMSO concentration will be 1% from the previous step, diluted 1:10, resulting in 0.1% DMSO .

Advanced Solubilization Strategies

If precipitation persists even with optimized dilution techniques, more advanced formulation strategies may be necessary. These should be approached with caution as the excipients themselves can interfere with biological assays.

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
Co-Solvents Water-miscible organic solvents (e.g., ethanol, PEG 400) reduce the overall polarity of the aqueous buffer, increasing the solubility of non-polar compounds.[14][]Simple to implement; can be effective at low percentages.Can have their own biological effects or toxicity.[16][17] Requires careful validation to ensure the co-solvent does not interfere with the assay.
Cyclodextrins Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior. They encapsulate the hydrophobic drug molecule, forming a water-soluble "inclusion complex".[18][19][20]Generally low toxicity.[9] Can significantly increase apparent water solubility and stability.[19][]May alter drug availability and interaction with the target. The choice of cyclodextrin (e.g., HP-β-CD, SBE-β-CD) must be optimized.[18]
Surfactants Amphiphilic molecules (e.g., Tween® 80, Poloxamer 188) that form micelles in aqueous solution above a critical concentration. Hydrophobic compounds partition into the core of the micelle.[14]Can solubilize very poorly soluble compounds.Can denature proteins, disrupt cell membranes, and interfere with assay readouts. Often more cytotoxic than other methods.[16]
When to Use Advanced Strategies

Consider these options when:

  • The required final concentration of the compound is well above its determined kinetic solubility limit in the assay buffer.

  • Lowering the compound concentration is not feasible for achieving the desired biological effect.

  • You have validated that the chosen excipient (co-solvent, cyclodextrin, etc.) does not interfere with your specific assay at the concentration used.

References
  • Del Corso, A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1198-1205. Available from: [Link]

  • Nishihara, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 929-934. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1127. Available from: [Link]

  • Del Corso, A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis Online. Retrieved from [Link]

  • Nishihara, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-60. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate. Retrieved from [Link]

  • EPA. (2025, October 15). Ethyl 4-formyl-1H-indole-2-carboxylate Properties. Retrieved from [Link]

  • Hansen, C. S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(6), 577-582. Available from: [Link]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening. Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This valuable heterocyclic building block is a key intermediate in the synthesis of various pharmaceutical agents. Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, process control, and product purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists in the field. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.

Synthetic Strategy & Scale-Up Amenability

Q1: What are the primary synthetic routes to ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and which is most suitable for large-scale production?

A1: The most common and industrially viable route is a variation of the Fischer Indole Synthesis .[1][2][3] This classical method is renowned for its reliability in constructing the indole scaffold.[3] The general approach involves two key stages:

  • Hydrazone Formation: An aryl hydrazine is condensed with a ketone or aldehyde. For our target molecule, this typically involves the reaction of phenylhydrazine with a cyclohexanone derivative bearing a pyruvate ester moiety. A more practical approach for scale-up is to first synthesize the required phenylhydrazone intermediate via a Japp-Klingemann reaction .[4][5] This reaction involves coupling an aryl diazonium salt with a β-keto-ester, which provides a more controlled and often higher-yielding route to the necessary hydrazone precursor.[4]

  • Indolization: The resulting hydrazone is then cyclized under acidic conditions with heating to form the indole ring.[3]

Why is the Japp-Klingemann/Fischer combination preferred for scale-up?

  • Control & Safety: The Japp-Klingemann reaction allows for the controlled formation of the hydrazone intermediate, which can be isolated and purified before the high-temperature cyclization step. This decouples the two stages, simplifying process control and safety management.

  • Cost-Effectiveness: The starting materials, such as anilines, β-keto-esters, and cyclohexanone, are generally inexpensive and readily available in bulk.[6]

  • Versatility: This route can be adapted for various substituted analogs, making the process development knowledge transferable.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Cyclization cluster_2 Stage 3: Work-up & Purification A Aniline Derivative B NaNO2, HCl (Diazotization) A->B 0-5 °C C Aryl Diazonium Salt B->C E Hydrazone Intermediate C->E Coupling, controlled pH D Ethyl 2-chloroacetoacetate (or similar β-keto-ester) D->E H Crude Product Mixture E->H Condensation F Cyclohexanone F->H Condensation G Acid Catalyst (e.g., H2SO4, PPA) G->H Heat, Cyclization I Aqueous Work-up (Quench, Wash) H->I J Crystallization I->J Solvent/Anti-solvent K Final Product: Ethyl 4,5,6,7-tetrahydro- 1H-indole-2-carboxylate J->K Filtration & Drying

Caption: General workflow for the synthesis of the target indole.

Troubleshooting Guide: From Reaction to Isolation

This section addresses common problems encountered during the scale-up process, organized by operational stage.

Stage 1: Reaction Control & Optimization
Q2: The indolization step is highly exothermic and difficult to control in our 100L reactor, leading to a rapid temperature spike. What are the primary causes and mitigation strategies?

A2: This is a critical and common scale-up challenge. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor.[7] The Fischer indole cyclization can be significantly exothermic, and what is manageable on a lab scale can become dangerous at a larger scale due to the decrease in the surface-area-to-volume ratio, which limits heat transfer.[8]

Causality:

  • All-at-Once Addition: Charging all reactants and catalysts at the beginning and then heating leads to a massive accumulation of unreacted intermediates. Once the activation temperature is reached, the reaction proceeds uncontrollably.

  • Inadequate Cooling: The reactor's cooling jacket may be insufficient for the heat load generated by the reaction mass.[9]

  • Poor Mixing: Insufficient agitation can create localized hot spots, initiating a runaway in a specific region of the reactor that then propagates.[10]

Troubleshooting & Mitigation Strategies:

StrategyDescriptionKey Implementation Points
Semi-Batch Operation Instead of adding all reagents at once, add one of the reactants or the catalyst solution slowly over time to the heated reactor. This makes the reaction rate dependent on the feed rate, not kinetics.[9]- Limiting Reagent: Add the hydrazone as a solution to the hot acid/cyclohexanone mixture. - Dosing Rate: The addition rate should be carefully calculated so that the heat generated can be comfortably removed by the cooling system.
Solvent Selection Use a higher-boiling point solvent that can absorb more thermal energy. The solvent can also act as a heat sink.- Consider solvents like Dowtherm™ A or sulfolane. - Ensure the chosen solvent does not interfere with the reaction chemistry.
Process Safety Studies Conduct studies using a Reaction Calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[10]- This data is essential for correctly sizing cooling systems and emergency relief vents.[10]
Reactor Engineering Ensure the reactor is properly equipped for the thermal load.- Agitator: Use an appropriate agitator (e.g., turbine) to ensure good mixing and prevent hot spots.[10] - Cooling Capacity: Verify that the chiller unit and heat transfer fluid flow rate are adequate.
Q3: Our reaction yield is inconsistent, varying significantly from batch to batch. What are the likely critical process parameters (CPPs) we need to control more tightly?

A3: Yield inconsistency is often a result of subtle variations in process parameters that have a magnified effect at scale. The Fischer synthesis is particularly sensitive to catalyst concentration, water content, and temperature.[11]

Key Causality & CPPs to Investigate:

ParameterWhy It's CriticalRecommended Control & Monitoring
Acid Catalyst Concentration The choice and concentration of the acid are crucial.[11] Too little acid leads to an incomplete reaction. Too much can promote side reactions and decomposition, especially at high temperatures.- Titration: Verify the concentration of the acid catalyst before use. - Stoichiometry: Precisely control the molar equivalents relative to the limiting reagent.
Water Content Water can interfere with the mechanism of some acid catalysts (e.g., PPA, ZnCl₂) and can dilute the reaction, affecting kinetics.- Karl Fischer Titration: Measure the water content of all starting materials and solvents. - Drying: Ensure solvents are appropriately dried if using water-sensitive catalysts.
Reaction Temperature & Time Excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material or the final indole product.[11]- In-Process Control (IPC): Monitor reaction progress by HPLC or TLC.[11] - Heating Profile: Implement a controlled heating ramp and a defined hold time once the optimal temperature is reached.
Starting Material Quality Impurities in the phenylhydrazine or cyclohexanone derivatives can lead to significant side product formation.[11]- QC Testing: Establish clear specifications for all raw materials.[12] - Purity Analysis: Use GC or HPLC to confirm the purity of each batch of starting material.

graph TD {
A[Inconsistent Yield] --> B{Investigate CPPs};
B --> C[Acid Concentration];
B --> D[Water Content];
B --> E[Temperature Profile];
B --> F[Raw Material Purity];
C --> C1["Too Low: Incomplete Rxn"];
C --> C2["Too High: Degradation"];
D --> D1["Inhibits Catalyst"];
E --> E1["Too High/Long: Decomposition"];
F --> F1["Side Product Formation"];

subgraph "Solutions"
    C1 --> CSol1[Titrate & Control Stoichiometry];
    C2 --> CSol1;
    D1 --> DSol1[Karl Fischer & Drying];
    E1 --> ESol1[IPC Monitoring & Controlled Profile];
    F1 --> FSol1[Establish QC Specs & Test];
end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style CSol1 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style DSol1 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style ESol1 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style FSol1 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Troubleshooting decision tree for inconsistent yields.

Stage 2: Work-up and Product Isolation
Q4: During the quench and crystallization step, our product often oils out or forms a fine powder that is very difficult to filter. How can we achieve a more robust crystallization?

A4: This is a classic challenge in moving from lab-scale rotary evaporation to large-scale crystallization. "Oiling out" occurs when the product comes out of solution as a liquid phase before it can crystallize, often due to high impurity levels or rapid supersaturation. Fine powders result from uncontrolled, rapid precipitation.

Causality:

  • "Shock" Crystallization: Rapidly adding a large volume of anti-solvent or quickly crashing the temperature creates high supersaturation, leading to rapid nucleation and the formation of small, poorly-filterable particles.

  • Impurity Effects: Certain impurities can inhibit crystal growth or act as "oiling" agents.[13]

  • Solvent System: The chosen solvent/anti-solvent system may not be optimal for large-scale operations.

Troubleshooting & Mitigation Strategies:

  • Controlled Cooling & Anti-Solvent Addition:

    • Slow Cooling: Instead of crashing the batch into an ice bath, implement a programmed cooling ramp (e.g., 10-20 °C per hour). This allows for slower crystal growth and larger particle sizes.

    • Slow Anti-Solvent Addition: Add the anti-solvent (e.g., water, heptane) subsurface over a period of 1-2 hours while maintaining good agitation. This prevents localized high concentrations of anti-solvent.

  • Seeding:

    • Principle: Introducing a small quantity of pure, crystalline product at the point of metastable supersaturation provides a template for crystal growth, bypassing the uncontrolled primary nucleation phase.

    • Procedure: Cool the batch to a temperature where it is just saturated. Add a slurry of seed crystals (0.1-1.0% of the batch weight). Hold at this temperature for a period to allow the seeds to establish, then continue the cooling profile.

  • Solvent Selection: A good crystallization solvent system is critical. For this molecule, systems like ethanol/water, isopropanol/heptane, or toluene/heptane are often effective. The goal is to find a system where the product is highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.

Stage 3: Purification and Impurity Control
Q5: We've identified several persistent impurities in our final product. What are their likely sources and how can we control them?

A5: Impurity profiling is a regulatory requirement and is crucial for producing a high-quality active pharmaceutical ingredient (API) intermediate.[14][15] Impurities can arise from starting materials, intermediates, or by-products from side reactions.[16]

Common Impurities and Mitigation Strategies:

Impurity TypePotential Source(s)Mitigation & Control Strategy
Unreacted Phenylhydrazine Incomplete reaction during hydrazone formation or indolization.- Use a slight excess of the keto-ester/cyclohexanone component. - Optimize reaction time and temperature with IPC monitoring. - Can often be removed during aqueous washes due to its basicity.
Oxidized/Dehydrogenated Species Exposure to air at high temperatures during the reaction or work-up can lead to the formation of the corresponding fully aromatic indole.- Maintain a nitrogen blanket over the reactor during the entire process, especially when hot. - Consider adding a small amount of an antioxidant during work-up if the issue persists.
Regioisomers If an unsymmetrical ketone is used, or if side-reactions occur, isomeric indole products can form.[2]- This is primarily controlled by the choice of starting materials. The Japp-Klingemann route provides excellent regiocontrol. - A robust crystallization process is key to purging isomers, as they often have different solubility profiles.
Residual Solvents Solvents used in the reaction or crystallization that are trapped in the crystal lattice.- After filtration, wash the filter cake with a cold, non-solubilizing solvent (e.g., cold heptane). - Implement a validated drying procedure (e.g., vacuum oven at a specified temperature and time) to reduce residuals to within ICH limits.

Example Scale-Up Protocol: 1 kg Synthesis

This protocol is a representative example and must be adapted and optimized based on your specific equipment and safety assessments.

Equipment: 20L jacketed glass reactor with overhead stirring, thermocouple, condenser, and addition funnel.

  • Hydrazone Formation (Japp-Klingemann):

    • Charge aniline (1.0 kg, 10.74 mol) and 6M HCl (5.0 L) to the reactor. Cool to 0-5 °C.

    • Prepare a solution of sodium nitrite (780 g, 11.3 mol) in water (2.0 L).

    • Slowly add the sodium nitrite solution to the aniline slurry, keeping the internal temperature below 5 °C. Stir for 30 minutes.

    • In a separate vessel, dissolve ethyl 2-formyl-3-oxobutanoate (or equivalent) (1.85 kg, 11.8 mol) and sodium acetate (2.6 kg) in ethanol (10 L). Cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the keto-ester solution, maintaining a temperature below 10 °C.

    • Stir for 2-3 hours, allowing the mixture to warm to room temperature. The hydrazone will precipitate.

    • Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Dry the intermediate hydrazone.

  • Indolization (Fischer Cyclization):

    • Charge the 20L reactor with concentrated sulfuric acid (4.0 L) and ethanol (4.0 L) carefully while cooling.

    • Add cyclohexanone (1.16 kg, 11.8 mol). Heat the mixture to 80-85 °C.

    • Prepare a solution/slurry of the dried hydrazone intermediate from the previous step in ethanol (4.0 L).

    • CRITICAL STEP: Slowly dose the hydrazone slurry into the hot acid mixture over 2-3 hours, ensuring the reactor's cooling system maintains the temperature at 80-85 °C.

    • After the addition is complete, hold at temperature for 1-2 hours, monitoring for completion by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it into a larger vessel containing ice and water (40 L).

    • The crude product will precipitate. Stir for 1 hour.

    • Filter the solid and wash the cake with water until the filtrate is neutral (pH ~7).

    • Transfer the wet cake back to the reactor and add ethanol (8 L). Heat to reflux to dissolve the solid.

    • Cool to 50-60 °C and add a slurry of seed crystals (5 g).

    • Implement a slow cooling profile down to 0-5 °C over 4-6 hours.

    • Filter the crystalline product, wash with cold ethanol/water (1:1), and dry in a vacuum oven at 50 °C until constant weight is achieved.

Expected Yield: 1.8 - 2.1 kg (70-80% over two steps). Expected Quality: >99.0% purity by HPLC.

References
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Available from: [Link]

  • Tchoukoua, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]

  • ResearchGate. (2025, October 10).
  • Gerlach, M., et al. (n.d.).
  • Sial, A. A. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.
  • IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing.
  • National Center for Biotechnology Information (PMC). (2012, February 23).
  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • MATEC Web of Conferences. (n.d.).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (n.d.). Fischer indole synthesis under flow conditions.
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. (n.d.).
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
  • ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
  • ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs).
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Impurity Profiling In Pharmaceuticals: A Review.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Available from: [Link]

  • ResearchGate. (2025, August 6). A new technology for the synthesis of 4,5,6,7-tetrahydroindole.
  • PubMed. (2016, May 17). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids.

Sources

Technical Support Center: Stability Assurance for Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 65880-17-3). As a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and antiviral agents (e.g., HCV NS5B inhibitors), the integrity of this scaffold is paramount.

Unlike fully aromatic indoles, the 4,5,6,7-tetrahydro core presents a unique stability paradox: it possesses the reactivity of a pyrrole but carries a non-aromatic cyclohexane ring that is thermodynamically driven toward aromatization (dehydrogenation) under oxidative stress. This guide addresses the specific physicochemical behaviors of this molecule to ensure downstream synthetic success.

Module 1: Physical Stability & Storage (The "Shelf-Life" Matrix)

Q: My white powder has turned pale yellow/brown after three months. Is it still usable?

A: Proceed with caution. The color shift indicates the onset of oxidative degradation , likely surface-level aromatization or N-oxide formation.

  • The Mechanism: The tetrahydroindole core is electron-rich. Exposure to atmospheric oxygen, catalyzed by trace metals or light, initiates a radical abstraction of hydrogen from the cyclohexyl ring, driving the molecule toward the fully aromatic (and more stable) ethyl indole-2-carboxylate structure.

  • Troubleshooting:

    • Perform a TLC or HPLC check. If the purity is >98% and the impurity is the aromatic indole (usually more non-polar), you may recrystallize (typically from Ethanol/Water or Toluene/Hexane) to remove the colored impurities.

    • If purity is <95%, repurification via column chromatography is required.

Q: What are the optimal storage conditions to prevent this?

A: You must mitigate three vectors: Oxygen, Moisture, and Light.

  • Protocol: Store at 2–8°C in amber glass vials.

  • Headspace: Flush containers with Argon or Nitrogen before sealing.

  • Desiccation: The ester moiety is susceptible to hydrolysis (see Module 2). Store over desiccant if the environment is humid.

Q: Does this compound exhibit polymorphism?

A: While specific polymorph data for this ethyl ester is sparse in public literature, indole-2-carboxylates often form hydrogen-bonded dimers in the solid state via the N-H···O=C motif.[1] Variations in crystallization solvent (e.g., Ethanol vs. DCM) can alter the packing lattice, affecting dissolution rates. Always maintain a consistent recrystallization solvent system for reproducible biological assays.

Module 2: Chemical Reactivity & Handling (The "Process" Matrix)

Q: I see a new peak eluting later than my product during HPLC analysis of a reaction mixture. What is it?

A: This is highly likely the dehydrogenated (aromatized) byproduct : Ethyl 1H-indole-2-carboxylate.

  • Why it happens: If you are heating the reaction in the presence of air, or using reagents like Pd/C, DDQ, or even mild oxidants, the cyclohexane ring loses four hydrogen atoms to become a benzene ring. This extends the conjugation, usually increasing lipophilicity (longer retention time on Reverse Phase C18) and altering the UV

    
    .
    
  • Prevention: Degas all solvents thoroughly. Run reactions under a strict inert atmosphere (

    
     or 
    
    
    
    ).
Q: My starting material disappears in basic media (pH > 10), but I don't get my desired N-alkylation product.

A: You are likely experiencing Saponification (Ester Hydrolysis) .

  • The Mechanism: The ethyl ester at the C2 position is electronically coupled to the indole nitrogen. Strong bases (NaOH, KOH) in aqueous or alcoholic media will attack the carbonyl carbon, cleaving the ethoxy group and forming the 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.

  • Solution:

    • Use non-nucleophilic bases (e.g., NaH, KHMDS, or

      
      ) in aprotic solvents (DMF, DMSO, Acetone) if targeting N-alkylation.
      
    • Avoid protic solvents (MeOH, EtOH) combined with strong hydroxide bases unless hydrolysis is the goal.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary breakdown routes: Oxidative Aromatization and Hydrolytic Cleavage .

DegradationPathways cluster_legend Degradation Drivers Start Ethyl 4,5,6,7-tetrahydro- 1H-indole-2-carboxylate (Target Molecule) Aromatic Ethyl 1H-indole-2-carboxylate (Aromatized Impurity) Start->Aromatic Oxidation/Dehydrogenation (Air, Light, Heat, Pd/C) Acid 4,5,6,7-tetrahydro-1H- indole-2-carboxylic acid (Hydrolysis Product) Start->Acid Hydrolysis (pH > 10 or pH < 2, H2O) Legend Red Path: Irreversible Oxidative Stress Yellow Path: pH-Dependent Hydrolysis

Figure 1: Primary degradation pathways. The oxidative path leads to the fully aromatic indole, while the hydrolytic path cleaves the ester to the acid.

Module 3: Analytical Troubleshooting & Validation

Q: How do I distinguish the tetrahydro-reactant from the aromatic impurity via UV-Vis?

A:

  • Tetrahydro-indole (Target): The conjugation is limited to the pyrrole ring and the ester. Expect

    
     around 270–280 nm .
    
  • Aromatic Indole (Impurity): The conjugation extends over the newly formed benzene ring fused to the pyrrole (10

    
    -electrons). Expect a red shift (bathochromic shift)  to 
    
    
    
    290–300 nm with higher extinction coefficients.
Standard Operating Procedure: Forced Degradation Protocol

To validate your analytical method (HPLC/UPLC), perform this stress test. This ensures your method is "Stability Indicating"—i.e., it can resolve the drug from its breakdown products.

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux2–6 Hours~10–20%Cleavage of Ethyl Ester
Base Hydrolysis 0.1 N NaOH, RT1–4 Hours~10–20%Saponification (Rapid)
Oxidation 3%

, RT
1–24 Hours~10–20%N-oxide formation / Ring oxidation
Thermal Solid state, 60°C7 Days< 5%Polymorphic shift / Dehydrogenation
Photostability UV/Vis Light (1.2M lux hours)24 HoursVariableRadical-mediated Aromatization

Module 4: Synthesis & Application Context

Q: I need to synthesize the fully aromatic version. Can I use this as a precursor?

A: Yes, this is a standard synthetic route. The Knorr Pyrrole Synthesis often yields the tetrahydro-intermediate more readily.

  • Protocol: Treat the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or Toluene under reflux. Alternatively, use Pd/C in refluxing p-cymene or xylene. This provides a clean conversion to ethyl 1H-indole-2-carboxylate.

Workflow: Stability Testing Decision Tree

StabilityWorkflow Start Sample Receipt: Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate Visual Visual Inspection: Is it White/Off-White? Start->Visual HPLC HPLC Analysis: Purity > 98%? Visual->HPLC Yes Check_Impurity Identify Impurity Type Visual->Check_Impurity No (Yellow/Brown) Action_Use Pass: Proceed to Synthesis HPLC->Action_Use Yes HPLC->Check_Impurity No Action_Recryst Fail (Minor): Recrystallize (EtOH/H2O) Action_Chrom Fail (Major): Column Chromatography Imp_Aromatic Impurity: Aromatic Indole (Oxidation) Check_Impurity->Imp_Aromatic Late Eluting Peak Imp_Acid Impurity: Carboxylic Acid (Hydrolysis) Check_Impurity->Imp_Acid Early Eluting Peak Imp_Aromatic->Action_Recryst < 5% Impurity Imp_Aromatic->Action_Chrom > 5% Impurity Imp_Acid->Action_Chrom Requires Separation

Figure 2: Decision matrix for assessing sample integrity prior to use.

References

  • Synthesis and Properties of Tetrahydroindoles

    • Kozikowski, A. P., et al. (1980). "Synthetic Applications of 4,5,6,7-Tetrahydroindoles." Journal of the American Chemical Society.
    • Context: Establishes the baseline reactivity of the tetrahydroindole core compared to arom
  • Dehydrogenation Mechanisms (Aromatization)

    • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: details the oxidative transition from tetrahydro- precursors to fully arom
  • Hydrolysis of Indole-2-Carboxylates

    • Johnson, W. S., & Schneider, W. P. (1963). "Indole-2-carboxylic Acid."[2][3][4] Organic Syntheses, Coll. Vol. 4, p.132.

    • Context: Provides the foundational protocol for the hydrolysis of ethyl indole-2-carboxylates, confirming the susceptibility of the ester group to saponific
  • Stability Testing Guidelines

    • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."
    • Context: The regulatory framework used to design the Forced Degrad
  • Crystal Structure & Hydrogen Bonding

    • Méndez-Rojas, M. A., et al. (2020). "Ethyl 1H-indole-2-carboxylate."[2][4][5] IUCrData.

    • Context: Describes the H-bonding dimer motifs (N-H...O) relevant to solid-state stability and polymorphism of the aromatic analog, applicable by extension to the tetrahydro- form.
    • [2]

Sources

preventing oxidation of 4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives

[1]

Part 1: The Stability Paradox

The core challenge with 4,5,6,7-tetrahydroindoles is their electron-rich pyrrole ring combined with a non-aromatic cyclohexene ring.[1] While the pyrrole ring is aromatic, the fused cyclohexene ring is not. The molecule possesses a latent driving force to expel four hydrogen atoms and become a fully aromatic indole-2-carboxylate.[1]

The Enemy: Oxidative Dehydrogenation (Aromatization) and Oxidative Polymerization.[1] Triggers: Atmospheric oxygen, acidic surfaces (silica gel), UV light, and transition metal impurities.

Mechanism of Failure: Oxidative Aromatization

The following diagram illustrates the pathway from your desired tetrahydro-intermediate to the unwanted aromatic impurity.[1]

OxidationPathwayTHITarget: 4,5,6,7-Tetrahydroindole(Partially Aromatic)RadicalAllylic RadicalIntermediateTHI->Radical H• Abstraction(Air/Light/Peroxides)PolymerOxidative Polymer(Brown Tar)THI->Polymer Acid CatalysisIndoleImpurity: Fully Aromatic Indole(Thermodynamic Sink)Radical->Indole -3H•(Aromatization)Radical->Polymer Radical Coupling

Figure 1: The thermodynamic sink of aromatization.[1] The reaction is driven by the gain in resonance energy upon forming the benzene ring of the indole.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration

User Question: "My product was a white solid after recrystallization, but after two days on the bench, it has turned pink/brown. Is it still usable?"

Technical Diagnosis: This is the hallmark of oxidative polymerization (indolic oligomerization).[1] Indoles are notoriously sensitive to air and light, forming colored quinoidal species or polymers (similar to melanin formation).[1]

  • Cause: Exposure to atmospheric oxygen and ambient light.

  • Solution:

    • Immediate Action: Perform a rapid filtration through a short plug of basic alumina (not silica) to remove the colored polar impurities.[1]

    • Prevention: Store under Argon/Nitrogen in amber vials.

Issue 2: "Missing" Protons in NMR

User Question: "I synthesized ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. The 1H NMR shows the correct ethyl signals, but the multiplet integration for the cyclohexene ring (1.7-2.6 ppm) is low, and I see new aromatic signals around 7.0-7.5 ppm."

Technical Diagnosis: You are observing partial aromatization .[1] The "new" aromatic signals belong to the benzene ring of the fully aromatic indole derivative.

  • Cause: Likely occurred during purification.[1] Silica gel is slightly acidic (pH ~5-6) and can catalyze dehydrogenation or trap the compound long enough for air oxidation to occur.[1]

  • Solution:

    • Protocol Shift: Switch from standard Silica Gel 60 to Neutral Alumina or Triethylamine-deactivated Silica .[1]

    • Reference: See Protocol B below.

Issue 3: Low Yield in Paal-Knorr Synthesis

User Question: "I am using the Paal-Knorr method (1,4-diketone + amine). The reaction goes to completion, but I lose 40% mass during workup."

Technical Diagnosis: The loss is likely due to acid-catalyzed degradation or water solubility of the protonated species if the pH is too low during extraction.[1]

  • Cause: 4,5,6,7-tetrahydroindoles can polymerize in strong acids.[1]

  • Solution:

    • Quench the reaction into a buffered solution (saturated NaHCO₃) rather than water or dilute acid. Ensure the pH is >7 before extraction.[1]

Part 3: Validated Experimental Protocols

Protocol A: Inert Storage System

Self-Validating Step: The inclusion of a redox indicator (optional) or strict adherence to inert atmosphere.[1]

ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Slows radical propagation rates.[1]
Atmosphere Argon or Nitrogen (Headspace purge)Removes O₂ source for dehydrogenation.[1]
Container Amber Glass VialBlocks UV light (initiator of radical abstraction).[1]
State Solid (Crystalline)Solutions oxidize 100x faster than solids.[1]

Procedure:

  • Isolate the compound as a dry solid.[1]

  • Flush the amber vial with a gentle stream of Argon for 30 seconds.

  • Cap tightly with a Teflon-lined cap (avoid rubber septa which are permeable to O₂ over time).[1]

  • Seal the cap junction with Parafilm.[1]

Protocol B: Deactivated Purification (The "Anti-Oxidation" Column)

Use this when standard chromatography yields colored fractions.[1]

Materials:

  • Silica Gel 60 (230-400 mesh)[1]

  • Triethylamine (Et₃N)[1][2]

  • Eluent (e.g., Hexanes/Ethyl Acetate)[1][3]

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry in the starting eluent containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et₃N-containing eluent. This neutralizes acidic sites on the silica surface [1].[1]

  • Loading: Load the crude material.

  • Elution: Elute with the standard solvent system (the Et₃N is no longer strictly necessary in the mobile phase if the silica is neutralized, but keeping 0.1% helps).[1]

  • Speed: Run the column using flash pressure. Do not let the compound sit on the silica for >30 minutes.[1]

Protocol C: Antioxidant Stabilization (For Solution Storage)

If the compound must be kept in solution (e.g., for screening plates), use an additive.[1]

  • Additive: BHT (Butylated hydroxytoluene).[1]

  • Concentration: 200-500 ppm.[1]

  • Mechanism: BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction of allylic hydrogen abstraction from the tetrahydroindole ring.

Part 4: Decision Logic for Purification

Use the following decision tree to determine the safest purification method for your specific derivative.

PurificationLogicStartCrude Reaction MixtureCheckTLCTLC Analysis:Is the spot streaking or colored?Start->CheckTLCStableStandard Flash Chromatography(Silica Gel)CheckTLC->Stable No (Clean Spot)SensitiveSensitive/UnstableCheckTLC->Sensitive Yes (Streak/Pink)Method1Method A:Neutral Alumina ColumnSensitive->Method1 Small Scale (<100mg)Method2Method B:1% Et3N Deactivated SilicaSensitive->Method2 Med Scale (100mg-5g)RecrystMethod C:Recrystallization (EtOH/H2O)*Best for Scalability*Sensitive->Recryst Large Scale (>5g)

Figure 2: Purification decision tree to minimize oxidative loss during workup.

References

  • Sigma-Aldrich. 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid Product Specification. Accessed Jan 30, 2026.[1] Link

  • Gold Biotechnology. Indole-2-carboxylic acid ethyl ester Storage and Handling. Accessed Jan 30, 2026.[1] Link

  • Menéndez, J. C., et al. "Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles."[1] European Journal of Organic Chemistry, 2016.[1] (Demonstrates the susceptibility of this scaffold to oxidation). Link

  • Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth. 1942, 22, 53. (Foundational text on indole handling and stability). Link[1]

Technical Support Center: Managing Transesterification Side Reactions During N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing transesterification, a common and often troublesome side reaction encountered during the N-alkylation of ester-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective N-alkylation. Here, we will dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide field-proven strategies to ensure the integrity of your target molecules.

The Challenge: A Competition Between Nucleophiles

N-alkylation of molecules bearing ester functionalities, such as amino acid esters, is a cornerstone of synthetic chemistry. However, the reaction environment that facilitates the desired N-alkylation can also promote an undesired transesterification. This occurs when the alkoxide base, or the alcohol solvent, acts as a nucleophile and attacks the carbonyl carbon of the ester, leading to an exchange of the ester's alkoxy group.[1][2][3][4] This side reaction not only consumes starting material but also complicates purification and reduces the overall yield of the desired N-alkylated product.[5]

The competition between N-alkylation and O-alkylation (transesterification) is a classic synthetic challenge.[6] Nitrogen is generally more nucleophilic than oxygen, which would suggest that N-alkylation should be favored.[7][8] However, factors such as the choice of base, solvent, and reaction temperature can significantly influence the reaction's outcome.

Visualizing the Competing Pathways

To better understand the chemical transformations at play, the following diagram illustrates the desired N-alkylation pathway in competition with the transesterification side reaction.

cluster_0 Reaction Pathways Start Starting Material (Ester-containing Amine) N_Alkylated Desired Product (N-Alkylated Ester) Start->N_Alkylated N-Alkylation (Desired Pathway) Transesterified Side Product (Transesterified Ester) Start->Transesterified Transesterification (Side Reaction) Base Base (e.g., RO⁻) Alkyl_Halide Alkylating Agent (R'-X)

Caption: Competing N-alkylation and transesterification pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of a transesterified side product in my N-alkylation reaction. What is the most likely cause?

A1: The most common culprit for transesterification is the choice of base and solvent.[1][2] If you are using an alkoxide base (e.g., sodium ethoxide) in an alcohol solvent (e.g., ethanol), and the alkyl group of the alkoxide/alcohol does not match the alkyl group of your ester, transesterification is highly probable.[1][2] The alkoxide can act as a nucleophile, attacking the ester carbonyl and displacing the original alkoxy group.[3]

Q2: How can I minimize transesterification when using an alkoxide base?

A2: The simplest solution is to match the alkyl group of your alkoxide base and alcohol solvent to the alkyl group of your ester.[1] For example, if you are N-alkylating a methyl ester, use sodium methoxide in methanol. This way, even if the methoxide attacks the ester, the resulting product is identical to the starting material, effectively making the transesterification a non-issue.[1]

Q3: Are there alternative bases I can use to avoid transesterification altogether?

A3: Yes, switching to a non-nucleophilic base is a highly effective strategy. Common choices include:

  • Metal Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often used in aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[9][10] However, be aware that in some cases, NaH in DMF can lead to unexpected side reactions.[9][10]

  • Carbonates: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly for more reactive alkylating agents.[11][12] They are generally less reactive towards the ester functionality.

  • Organic Bases: Non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) can also be effective.

Q4: I'm performing an N-alkylation on an amino acid ester and am concerned about racemization in addition to transesterification. What conditions should I consider?

A4: Racemization at the α-carbon of amino acid esters is a significant concern, especially under basic conditions.[5] To mitigate both racemization and transesterification, consider a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[5] This approach often utilizes a ruthenium or iridium catalyst and an alcohol as the alkylating agent, proceeding through a base-free mechanism which helps to preserve stereochemical integrity.[5]

Q5: My substrate is sensitive and I need to run the reaction under very mild conditions. What are my options?

A5: For sensitive substrates, the Mitsunobu reaction can be a powerful tool for N-alkylation.[13][14][15][16][17] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate an alcohol for nucleophilic attack by the amine.[14][16] The reaction is typically run under neutral conditions and at low temperatures, minimizing the risk of base-catalyzed side reactions like transesterification. However, the nucleophile should be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently.[14][16]

Another mild alternative is reductive amination .[18][19][20][21] This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[20] This method avoids the use of strong bases and is often highly chemoselective.

Q6: Can protecting groups help prevent transesterification?

A6: While not a direct solution for preventing transesterification on the primary ester of interest, protecting groups are crucial if your molecule contains other functionalities that might compete in the reaction. For instance, if you have other hydroxyl or amine groups, they should be protected to ensure selective N-alkylation at the desired site.[22][23][24] Common protecting groups for alcohols include silyl ethers or benzyl ethers, while amines are often protected as carbamates (e.g., Boc or Cbz).[22][23][24] The ester itself can be considered a protecting group for a carboxylic acid. If the ester is not the desired final functionality, it can be hydrolyzed after the N-alkylation step.

Experimental Protocols

Protocol 1: N-Alkylation using a Non-Nucleophilic Base (K₂CO₃)

This protocol is a general guideline for N-alkylation using potassium carbonate, a mild and effective non-nucleophilic base.

Workflow Diagram:

cluster_1 N-Alkylation Protocol A 1. Dissolve Substrate (Ester-containing Amine) in aprotic solvent (e.g., Acetonitrile) B 2. Add K₂CO₃ (2-3 equivalents) A->B C 3. Add Alkylating Agent (1.1-1.5 equivalents) B->C D 4. Heat reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS C->D E 5. Work-up: Filter solids, concentrate filtrate, and purify by chromatography D->E

Sources

Technical Support Center: Reproducibility in Indole-Based Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Variability in Indole Compound Assays Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division

Welcome to the Technical Support Center

If you are working with indole scaffolds—whether natural products like tryptophan derivatives, synthetic auxins, or drug candidates like indomethacin analogs—you have likely encountered the "Indole Paradox": these compounds are biologically privileged but experimentally temperamental.

This guide addresses the three primary failure modes in indole assays: Oxidative Instability , Colloidal Aggregation , and Signal Interference .

Module 1: Chemical Stability & Storage

The Issue: "My stock solution turned brown/pink over the weekend."

Diagnosis: Indole compounds are electron-rich and prone to autoxidation, particularly at the C3 position. This reaction is catalyzed by light and trace transition metals, leading to the formation of dimers, trimers, and colored isatin/indigo-like byproducts. These degradation products often have higher potency or toxicity than the parent compound, leading to artifactual data.

The Mechanism:

  • Radical Formation: Light induces the formation of an indolyl radical.

  • Peroxidation: Reaction with dissolved oxygen forms a hydroperoxide intermediate.

  • Polymerization: These intermediates react with unoxidized indole to form colored oligomers.

Protocol: The "Zero-Oxidation" Stock Preparation

Standard operating procedure for critical indole libraries.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: Standard DMSO is hygroscopic. Absorbed water acts as a proton source that accelerates oxidative coupling.

  • Inert Environment: Flush the headspace of the vial with Argon or Nitrogen gas immediately after use.

  • Container: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) plastics for storage, as indoles can adsorb to the surface.

  • Temperature: Store long-term stocks at -80°C . -20°C is insufficient for highly reactive indoles (e.g., 5-hydroxyindoles).

Visual Workflow: Stability Assurance

IndoleStorage Powder Lyophilized Powder Weigh Weigh in Low Light (Avoid UV) Powder->Weigh Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize < 15 mins Gas Argon/N2 Purge (Headspace) Solubilize->Gas Critical Step Aliquot Single-Use Aliquots (Amber Glass) Gas->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 1: Critical Control Points (CCPs) for indole stock preparation to prevent oxidative degradation.

Module 2: Solubility & Aggregation

The Issue: "I see inhibition, but the dose-response curve is incredibly steep (Hill slope > 2)."

Diagnosis: Indoles are notorious for acting as PAINS (Pan-Assay Interference Compounds) via colloidal aggregation. Rather than binding 1:1 to a target, they form microscopic oil droplets (colloids) that sequester proteins non-specifically. This looks like potent inhibition but is a physical artifact.

The Test: If your compound inhibits an enzyme with an IC50 of 5 µM, repeat the assay with 0.01% Triton X-100 or Tween-20 freshly added to the buffer.

  • Result A: Inhibition remains (IC50 ~ 5 µM)

    
     True Binder.
    
  • Result B: Inhibition disappears (IC50 > 100 µM)

    
     Aggregator (False Positive).
    
Solubility Troubleshooting Table
Solvent/BufferSuitabilityNotes
100% DMSO ExcellentUse for stocks. Hygroscopic; keep sealed.
PBS (pH 7.4) PoorIndoles often precipitate >50 µM.
Ethanol GoodAlternative to DMSO for cell assays (lower toxicity).
PEG-400 Very GoodStabilizes indoles against aggregation in vivo.
Acidic Buffer DANGER Promotes polymerization (dimerization) of indoles.

Module 3: Assay Interference

The Issue: "My fluorescence readout is high even in the negative control."

Diagnosis: The indole ring is an intrinsic fluorophore.

  • Excitation: ~280 nm

  • Emission: ~350 nm

If your assay uses UV excitation (e.g., measuring protein intrinsic fluorescence or using coumarin/dansyl probes), the indole compound will contribute massive background signal or quench the protein's signal via Inner Filter Effect (IFE).

Troubleshooting Logic Tree

InterferenceLogic Start Anomalous Assay Data CheckFluo Does assay use Ex: 270-300nm? Start->CheckFluo FluoYes Interference: Intrinsic Indole Fluorescence CheckFluo->FluoYes Yes FluoNo Check Redox CheckFluo->FluoNo No CheckRedox Is assay Redox Sensitive? (e.g., Cysteine protease) RedoxYes Interference: H2O2 Gen or Thiol Adducts CheckRedox->RedoxYes Yes RedoxNo Check Aggregation CheckRedox->RedoxNo No Solution1 Solution: Shift to Red-Shifted Probes (>400nm) FluoYes->Solution1 FluoNo->CheckRedox Solution2 Solution: Add Catalase or DTT (if tolerated) RedoxYes->Solution2

Figure 2: Decision matrix for diagnosing false positives caused by intrinsic indole properties.

Module 4: Biological Stability (Cell-Based Assays)

The Issue: "The compound works in biochemical assays but fails in cells."

Diagnosis: Cells express Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) . These enzymes rapidly cleave the indole double bond to form formylkynurenine derivatives.

  • Consequence: Your compound is metabolized within minutes to hours, meaning the effective concentration is zero.

  • Consequence 2: The metabolites (kynurenines) are biologically active and may cause off-target effects (e.g., AhR receptor activation).

Solution:

  • Metabolic Stability Screen: Incubate compound with cell lysate +/- IDO inhibitor (e.g., Epacadostat) and measure parent compound via LC-MS.

  • Pulse Dosing: Replenish the compound in the media every 4-6 hours rather than a single 24-hour dose.

Frequently Asked Questions (FAQ)

Q: Can I use polystyrene 96-well plates for my indole library screen? A: Proceed with caution. Indoles are highly lipophilic and can adsorb to polystyrene, effectively lowering the concentration in the well. We recommend Polypropylene (PP) plates or Non-Binding Surface (NBS) treated plates for library storage and acoustic dispensing.

Q: My indole compound turns purple when I add acid. Is it ruined? A: Likely, yes. This is the classic "Ehrlich reaction" mechanism. Acid catalyzes the condensation of indoles into dimers or trimers (often purple/blue). Avoid low pH (< 4.0) buffers during purification or assay conditions unless strictly necessary and controlled.

Q: I am running a Cysteine Protease assay. Why are all my indoles hits? A: Indoles can undergo oxidation to form quinone-imine-like species that react covalently with the cysteine thiol in the enzyme active site. This is often "nuisance inhibition." Add 1 mM DTT or GSH to the assay buffer to scavenge these reactive species and reveal true reversible binders.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Referencing Tryptophan/Indole intrinsic fluorescence).[2][3][4] [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Referencing solubility and stability of lipophilic scaffolds). [Link]

Sources

Technical Support Center: Optimizing Crystallization of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Each problem is followed by a step-by-step guide to its resolution, grounded in scientific principles.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the melting point of the compound being lower than the temperature of the solution.

Root Cause Analysis and Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Rapid cooling can cause the solution to become highly supersaturated, favoring the formation of an oil over an ordered crystal lattice. Employ a gradual cooling profile. For instance, allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

    • Use a Co-solvent System: Introduce a "poor" solvent (an anti-solvent) dropwise to the solution of your compound in a "good" solvent. This slowly decreases the solubility of the compound, promoting gradual crystallization.

  • Solvent Selection:

    • Increase Solvent Volume: The concentration of the compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until the oil redissolves. Then, allow it to cool slowly.

    • Change the Solvent: The chosen solvent may be too "good" a solvent for your compound, leading to a very high concentration at saturation. Experiment with solvents of different polarities.

Issue 2: No crystals form, even after extended cooling.

The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the solution. This "seed" will act as a template for crystal growth.[1]

  • Increase Supersaturation:

    • Evaporation: If the solvent is volatile, you can allow a small amount to evaporate. This will increase the concentration of the solute.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Consider an Anti-Solvent: As mentioned previously, the addition of a miscible solvent in which your compound is insoluble can induce crystallization.

Issue 3: The crystal yield is very low.

A low yield can be frustrating and is often due to the compound having high solubility in the mother liquor at the final crystallization temperature, or premature crystallization of impurities.

Strategies for Yield Improvement:

  • Optimize the Final Temperature: Ensure that the final cooling temperature is low enough to minimize the solubility of your compound. For many organic compounds, cooling to 0-4°C is effective.

  • Minimize Solvent Volume: While you need enough solvent to dissolve the compound when hot, an excess will lead to significant loss in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.

  • Second Crop Crystallization: After filtering the initial crystals, concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Choice of Solvent: Select a solvent in which your compound has a steep solubility curve—highly soluble at high temperatures and poorly soluble at low temperatures.

Issue 4: The resulting crystals are discolored or appear impure.

Discoloration is a clear sign of impurities being trapped in the crystal lattice or adsorbed onto the crystal surface.

Purification Strategies:

  • Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Decolorizing Carbon: For colored impurities, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Recrystallization: The most effective way to improve purity is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

A good starting point would be a polar protic solvent like ethanol or methanol . Alcohols often provide the desired solubility profile for compounds with hydrogen-bonding capabilities (the N-H group) and moderate polarity (the ethyl ester). For a less polar option, isopropanol or a mixture of a good solvent like ethyl acetate with a poor solvent like hexane could be effective.

Here is a suggested solvent screening table based on general principles:

SolventPolarityPredicted Solubility of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylateRationale
MethanolHighHighGood for initial dissolution, may require a co-solvent for good yield.
EthanolHighHighSimilar to methanol, a good starting point.
IsopropanolMediumModerateMay offer a better yield than methanol or ethanol.
Ethyl AcetateMediumModerate to HighGood dissolving power, often used in combination with an anti-solvent.
TolueneLowLow to ModerateMay be a good anti-solvent or for slow crystallization.
Hexane/HeptaneVery LowVery LowLikely to be a good anti-solvent.
WaterVery HighInsolubleCan be used as an anti-solvent with a miscible organic solvent like acetone.

Q2: What are the most common impurities I should be aware of?

The impurities will largely depend on the synthetic route used. A common method for synthesizing indole derivatives is the Fischer indole synthesis.[4] If this or a similar pathway is used, potential impurities could include:

  • Unreacted starting materials: For example, the corresponding hydrazine and cyclohexanone derivative.

  • Side-products from the cyclization: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.

  • Products of hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if acidic or basic conditions are used at elevated temperatures.[5][6]

These impurities can inhibit crystallization or become incorporated into the crystal lattice, reducing purity.[7]

Q3: How can I effectively use a seed crystal?

Seeding is a powerful technique to control crystallization. Here's a protocol:

  • Prepare a saturated or slightly supersaturated solution of your compound at a temperature where it is just soluble.

  • Allow the solution to cool slightly below the saturation temperature.

  • Add one or a few small, well-formed crystals of pure ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

  • Allow the solution to cool slowly to the final temperature. The seed crystals will provide a template for controlled crystal growth.

Q4: What is the difference between cooling crystallization and anti-solvent crystallization?

  • Cooling Crystallization: This method relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent decreases. By dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution, the compound will crystallize out.

  • Anti-Solvent Crystallization: In this technique, a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound in a good solvent. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Experimental Protocols & Visualizations

Protocol 1: General Cooling Crystallization
  • Place the crude ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid dissolves completely.

  • If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • If colored impurities are present, add a spatula-tip of activated charcoal and heat for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Diagram: Crystallization Workflow

CrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration Insoluble Impurities cool Slow Cooling dissolve->cool hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: A general workflow for the purification of an organic compound by crystallization.

Diagram: The Concept of Supersaturation

Supersaturation cluster_plot Solubility vs. Temperature A Solubility Curve B Concentration p1 p2 p1->p2 p3 p2->p3 start Hot Saturated Solution start_point start->start_point end Crystals Form end_point start_point->end_point Cooling Path end_point->end lab_meta Metastable Zone lab_under Unsaturated Region lab_super Supersaturated Region xaxis Temperature yaxis Solubility

Caption: A conceptual diagram illustrating the creation of a supersaturated solution via cooling.

References

  • Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

  • Lee, S., Lee, J. H., & Kim, H. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 26(23), 7279. [Link]

  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]

  • Shaikh, A. A., Ghorpade, R. P., & Murugan, K. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32837-32865. [Link]

  • PubChem. Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. [Link]

  • Kovacheva, D., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5552. [Link]

  • Wang, F., & Ju, C. (2011). Crystallization purification of indole. ResearchGate. [Link]

  • PubChem. Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. [Link]

  • Mitchell, N. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1478-1487. [Link]

  • Svärd, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17319-17329. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate and Indomethacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of anti-inflammatory and analgesic agents, the exploration of novel chemical scaffolds is paramount. The indole nucleus and its derivatives have historically been a fertile ground for the development of potent therapeutic agents.[1][2][3][4] This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin, and a less-explored compound, ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide an objective comparison based on available data, outline key experimental protocols for evaluation, and offer insights into the potential of the tetrahydroindole scaffold.

Introduction to the Compounds

Indomethacin , a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, has been a cornerstone in the management of pain and inflammation for decades.[5] Its efficacy is well-documented, but its use is often tempered by a significant side-effect profile, particularly gastrointestinal complications, stemming from its inhibition of the constitutively expressed COX-1 enzyme.

Comparative Biological Activity

A direct, data-driven comparison of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate with indomethacin is challenging due to the limited public data on the former. However, by compiling the robust data available for indomethacin and inferring the potential activity of the tetrahydroindole scaffold from related patented compounds, we can construct a preliminary comparative framework.

Biological ParameterIndomethacinEthyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate & Analogs
Mechanism of Action Non-selective COX-1/COX-2 InhibitorLikely COX inhibitor (inferred from structural analogs)
In Vitro COX Inhibition COX-1 IC50: ~27 nMCOX-2 IC50: ~127-180 nM[7]Data not available for the specific compound. Related 4,5,6,7-tetrahydro-4-oxoindoles are patented as anti-inflammatory agents, suggesting COX inhibition.[6]
In Vivo Anti-inflammatory Activity Carrageenan-induced Paw Edema (Rat): Significant inhibition at doses of 0.66-10 mg/kg.[8][9][10]Patented 4,5,6,7-tetrahydro-4-oxoindoles are claimed to have anti-inflammatory activity.[6]
In Vivo Analgesic Activity Acetic Acid-induced Writhing (Mouse): Significant inhibition at doses of 5-10 mg/kg.[11][12]Patented 4,5,6,7-tetrahydro-4-oxoindoles are claimed to have analgesic activity.[6]

Expert Insight: The non-selective nature of indomethacin's COX inhibition is a double-edged sword. While potently reducing inflammation and pain mediated by COX-2, its concurrent inhibition of COX-1 in the gastrointestinal tract and kidneys is responsible for its most common and severe adverse effects. The therapeutic potential of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate would largely depend on its relative selectivity for COX-2 over COX-1. Should it exhibit preferential COX-2 inhibition, it could represent a safer alternative to indomethacin.

Mechanistic Pathways

The primary mechanism of action for indomethacin and likely for many anti-inflammatory indole derivatives is the inhibition of the cyclooxygenase (COX) pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibition Tetrahydroindole Ethyl 4,5,6,7-tetrahydro- 1H-indole-2-carboxylate (Hypothesized) Tetrahydroindole->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activity of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate with indomethacin, a series of standardized in vitro and in vivo assays are required.

In Vitro Assay: COX-1/COX-2 Inhibition Assay

This assay is crucial to determine the potency and selectivity of a compound.

Principle: The ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes is measured.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the test compound and indomethacin in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine IC50 values.

  • Assay Reaction: In a multi-well plate, combine the assay buffer, heme cofactor, and the respective COX enzyme.

  • Inhibitor Incubation: Add the test compound dilutions or indomethacin to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Detection: After a set reaction time, stop the reaction. The amount of prostaglandin produced is quantified, typically using an ELISA kit for PGE2 or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme Purified COX-1/COX-2 Incubation Incubate Enzyme with Compound Enzyme->Incubation Compound Test Compound & Indomethacin (Serial Dilutions) Compound->Incubation Reaction Add Arachidonic Acid to start reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Prostaglandin (ELISA or LC-MS/MS) Termination->Detection Calculation Calculate % Inhibition and IC50 Values Detection->Calculation

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Assay 1: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, indomethacin standard, and different doses of the test compound).

  • Compound Administration: Administer the test compound or indomethacin (e.g., 10 mg/kg) orally or intraperitoneally.[8] The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

In Vivo Assay 2: Acetic Acid-Induced Writhing in Mice

This assay is a widely used model for screening peripheral analgesic activity.

Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response in mice, which is a manifestation of visceral pain. Analgesic compounds reduce the number of these writhes.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male albino mice under standard laboratory conditions.

  • Grouping: Divide the mice into groups as described for the paw edema model.

  • Compound Administration: Administer the test compound, indomethacin (e.g., 10 mg/kg), or vehicle to the respective groups.[11]

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer 0.1 mL of a 1% acetic acid solution intraperitoneally to each mouse.[13]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 10 or 20 minutes).[13]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

Indomethacin remains a potent anti-inflammatory and analgesic agent, but its clinical utility is hampered by its non-selective COX inhibition. The tetrahydroindole scaffold, as represented by ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, holds theoretical promise as a source of novel anti-inflammatory and analgesic compounds.[6] The crucial next step is the empirical biological evaluation of this and related compounds.

Researchers are encouraged to utilize the detailed protocols provided in this guide to ascertain the in vitro COX-1/COX-2 inhibitory profile and the in vivo anti-inflammatory and analgesic efficacy of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. A key determinant of its therapeutic potential will be its COX-2 selectivity index. A favorable selectivity profile, coupled with potent in vivo activity, would warrant further investigation into its pharmacokinetic properties and safety profile, potentially leading to the development of a new generation of safer anti-inflammatory and analgesic drugs.

References

  • Analgesic and antiinflammatory 1-acyl-2-oxindole-3-carboxamides. Google Patents.
  • Indole derivatives. Google Patents.
  • Compositions and methods for producing sedation and tranquilization with substituted 4,5,6,7- tetrahydro-4-oxindoles. Google Patents.
  • METHOD FOR PREPARING AZAOXINDOLE DERIVATIVES. Google Patents.
  • Indole carboxamides as IKK2 inhibitors. Google Patents.
  • Formulations. Google Patents.
  • Pharmaceutical formulation 514. Google Patents.
  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Indoles useful in the treatment of inflammation. Google Patents.
  • Useful indole compounds. Google Patents.
  • Indole alkaloid derivatives having opioid receptor agonistic effect, and therapeutic compositions and methods relating to same. Google Patents.
  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • Analgesic Activity (Acetic Acid-Induced Writhing) of Indomethacin Derivatives. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. National Institutes of Health. Available at: [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. National Institutes of Health. Available at: [Link]

  • Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. PubMed. Available at: [Link]

  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. SID. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Full article: Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Taylor & Francis Online. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. De Gruyter. Available at: [Link]

  • Participation of the Sympathetic System in Acetic Acid-Induced Writhing in Mice. PubMed. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX. Slideshare. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One. Available at: [Link]

  • COX Inhibitors. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health. Available at: [Link]

  • Effect of FF and indomethacin on carrageenan-induced paw oedema in... ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

  • Microindolinone A, a Novel 4,5,6,7-Tetrahydroindole, from the Deep-Sea-Derived Actinomycete Microbacterium sp. MCCC 1A11207. National Institutes of Health. Available at: [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. National Institutes of Health. Available at: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the therapeutic efficacy of a small molecule is inextricably linked to its specificity for the intended biological target. Off-target effects, stemming from a compound's interaction with unintended proteins, are a primary driver of adverse events and a significant contributor to late-stage clinical attrition. Therefore, a rigorous and early assessment of a compound's selectivity is a cornerstone of any successful drug development program.

This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a versatile heterocyclic scaffold used in the synthesis of compounds targeting the central nervous system (CNS).[1] Given the promiscuous nature of many indole derivatives, which are known to interact with a wide array of biological targets, understanding the cross-reactivity profile of this foundational scaffold is of paramount importance.[2][3]

Due to the limited availability of comprehensive public-domain cross-reactivity data for ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, this guide will utilize a representative, hypothetical dataset to illustrate the principles and comparative analysis of a robust profiling campaign. This approach is designed to mirror the decision-making process and data interpretation undertaken in a preclinical drug discovery setting.

The Importance of Early-Stage Cross-Reactivity Profiling

Undertaking comprehensive cross-reactivity profiling during the lead optimization phase offers several distinct advantages. It allows for the early identification of potential safety liabilities, enabling medicinal chemists to modify compound structures to mitigate off-target effects while preserving or enhancing on-target potency.[4] This proactive approach not only de-risks the progression of a drug candidate but also provides a deeper understanding of its mechanism of action and potential for polypharmacology, where interactions with multiple targets may contribute to the overall therapeutic effect.

A Multi-Faceted Approach to Profiling

A thorough assessment of cross-reactivity necessitates a multi-pronged strategy, combining computational and experimental methods. This tiered approach allows for a broad initial screen followed by more focused and mechanistically informative assays.

1. In Silico Profiling: The Predictive First Pass

Computational methods serve as a cost-effective initial step to predict potential off-target interactions based on the chemical structure of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. These approaches leverage large databases of known compound-target interactions to identify potential liabilities.

  • Methodology: A common approach involves the use of machine learning models and similarity-based algorithms to compare the query molecule against a library of compounds with known biological activities.

  • Rationale: This predictive analysis helps to prioritize which experimental assays to conduct, focusing resources on the most likely off-target families.

2. Broad Panel In Vitro Screening: Casting a Wide Net

The cornerstone of experimental cross-reactivity profiling is screening against a broad panel of clinically relevant off-targets. These panels typically include a diverse set of receptors, enzymes, ion channels, and transporters that are frequently implicated in adverse drug reactions.[4][5][6]

Here, we present a hypothetical cross-reactivity profile for a derivative of our lead compound, "Tetrahydroindole-A," against a standard safety pharmacology panel.

Table 1: Hypothetical In Vitro Safety Pharmacology Profile of Tetrahydroindole-A (1 µM)

Target ClassTarget% Inhibition
GPCRs 5-HT2A85%
5-HT715%
Adrenergic α1A55%
Dopamine D248%
Muscarinic M15%
Kinases ERK1/262%
ROCK112%
PKA8%
Ion Channels hERG45%
Nav1.510%
Transporters SERT75%
DAT30%
Enzymes PDE43%

Interpretation of Broad Panel Data:

The data in Table 1 suggests that Tetrahydroindole-A exhibits significant off-target activity at the 5-HT2A receptor, adrenergic α1A receptor, ERK1/2 kinase, hERG ion channel, and the serotonin transporter (SERT). These "hits" warrant further investigation to determine their potency and functional consequences.

Deeper Dive: Secondary and Orthogonal Assays

Following the initial broad screen, it is crucial to conduct secondary assays to confirm the initial findings and to understand the nature of the interaction (e.g., agonist vs. antagonist, competitive vs. non-competitive).

1. GPCR Profiling: Beyond Binding

For the identified GPCR "hits" (5-HT2A, Adrenergic α1A, and Dopamine D2), functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs (e.g., 5-HT2A, Adrenergic α1A)

    • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Compound Addition: Add varying concentrations of Tetrahydroindole-A to the wells.

    • Agonist Challenge: After a short incubation, add a known agonist for the receptor.

    • Signal Detection: Measure the change in fluorescence intensity using a plate reader. A decrease in the agonist-induced signal indicates antagonistic activity.

Table 2: Functional Characterization of Tetrahydroindole-A at Off-Target GPCRs

TargetAssay TypeIC50 / EC50 (nM)Mode of Action
5-HT2ACalcium Flux120Antagonist
Adrenergic α1ACalcium Flux450Antagonist
Dopamine D2cAMP Assay>10,000No significant activity

2. Kinase Selectivity Profiling: Understanding the Kinome

The inhibitory activity against ERK1/2 necessitates a broader kinase screen to assess the selectivity of Tetrahydroindole-A within the human kinome.

  • Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [7]

    • Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate peptide, and ATP.

    • Inhibitor Addition: Add varying concentrations of Tetrahydroindole-A.

    • Kinase Reaction: Incubate at room temperature to allow for phosphorylation.

    • ADP Detection: Add a reagent that converts the ADP produced into a luminescent signal.

    • Signal Measurement: Measure luminescence using a plate reader. A decrease in signal indicates kinase inhibition.

Table 3: Kinase Selectivity Profile of Tetrahydroindole-A

KinaseIC50 (nM)
ERK185
ERK295
JNK11,200
p38α>10,000
CDK2>10,000

This more focused panel reveals that Tetrahydroindole-A is relatively selective for the ERK1/2 kinases over other members of the MAPK family and a key cell cycle kinase.

Visualizing the Workflow and Key Pathways

To better illustrate the experimental process and the biological context of the findings, the following diagrams are provided.

Cross_Reactivity_Workflow cluster_0 Initial Assessment cluster_1 Hit Confirmation & Characterization In_Silico_Profiling In Silico Profiling (Predictive) Broad_Panel_Screening Broad Panel In Vitro Screen (e.g., SafetyScreen44) In_Silico_Profiling->Broad_Panel_Screening Prioritizes GPCR_Functional_Assays GPCR Functional Assays (Calcium, cAMP) Broad_Panel_Screening->GPCR_Functional_Assays Identifies GPCR Hits Kinase_Selectivity_Panel Kinase Selectivity Panel (e.g., KinomeScan) Broad_Panel_Screening->Kinase_Selectivity_Panel Identifies Kinase Hits Ion_Channel_Patch_Clamp Ion Channel Electrophysiology (e.g., Patch Clamp for hERG) Broad_Panel_Screening->Ion_Channel_Patch_Clamp Identifies Ion Channel Hits MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation Tetrahydroindole_A Tetrahydroindole-A Tetrahydroindole_A->ERK Inhibits

Caption: The MAPK/ERK signaling pathway, a potential off-target.

Comparative Analysis and Strategic Implications

The comprehensive profiling of Tetrahydroindole-A reveals a complex pharmacological profile with both potential liabilities and opportunities.

  • Key Liabilities: The inhibition of the hERG channel, even at sub-micromolar concentrations, is a significant concern due to the risk of cardiac arrhythmias. The potent antagonism of the 5-HT2A receptor could lead to undesired CNS side effects.

  • Potential for Polypharmacology: The dual inhibition of the primary target (hypothetical) and the serotonin transporter (SERT) could be beneficial for certain neurological disorders, such as depression, where dual-acting agents are often more effective.

  • Structure-Activity Relationship (SAR) Guidance: The off-target activities provide clear guidance for medicinal chemistry efforts. Modifications to the tetrahydroindole scaffold can be strategically designed to reduce hERG and 5-HT2A activity while maintaining or improving potency at the primary target and potentially SERT.

Comparison with an Alternative Scaffold: "Pyrrolopyrimidine-B"

To provide a comparative context, we present hypothetical data for an alternative lead compound from a different chemical series, "Pyrrolopyrimidine-B," which was designed to hit the same primary target as Tetrahydroindole-A.

Table 4: Comparative Cross-Reactivity Profile

TargetTetrahydroindole-A (% Inhibition @ 1µM)Pyrrolopyrimidine-B (% Inhibition @ 1µM)
Primary Target 95%92%
5-HT2A85%12%
Adrenergic α1A55%8%
ERK1/262%5%
hERG45%<2%
SERT75%3%

This comparison clearly demonstrates the superior selectivity profile of Pyrrolopyrimidine-B, which exhibits minimal off-target activity at the concentrations tested. While Tetrahydroindole-A may have potential as a polypharmacological agent, its significant off-target liabilities, particularly hERG inhibition, make Pyrrolopyrimidine-B a more desirable candidate for straightforward development.

Conclusion

The cross-reactivity profiling of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives is a critical exercise in modern drug discovery. As illustrated through the hypothetical case of Tetrahydroindole-A, a comprehensive and tiered approach, from in silico prediction to broad panel screening and subsequent functional and selectivity assays, is essential for a thorough understanding of a compound's pharmacological profile. This early and in-depth characterization enables data-driven decisions, guides medicinal chemistry efforts to mitigate risks, and ultimately increases the probability of developing a safe and effective therapeutic agent. The choice of chemical scaffold has profound implications for the selectivity and safety of a drug candidate, a principle clearly highlighted by the comparison between the tetrahydroindole and pyrrolopyrimidine series.

References

  • Ishizumi, K., et al. (2002). 2a-[4-(Tetrahydropyridoindol-2-yl)butyl]tetrahydrobenzindole derivatives: new selective antagonists of the 5-hydroxytryptamine7 receptor. Journal of Medicinal Chemistry, 45(12), 2489-2492.
  • JoVE. (2022, September 30). Assaying Protein Kinase Activity with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]

  • Ruiu, S., et al. (2009). New 1,2,3,4-tetrahydropyrrolo[3,4-b]indole derivatives as selective CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4248-4251.
  • K-Metrick. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: A Practical Approach.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 51, 117-144.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Urban, L., et al. (2012). Recommended Use of Panels for In Vitro Safety Profiling. Drug Discovery Today: Technologies, 9(1), e23-e31.
  • Eurofins Discovery. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel | Binding & Functional Assays. Retrieved from [Link]

  • Zeng, J., et al. (2024). Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 103, 130535.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • de Groot, M. J. (2014).
  • DiscoveRx. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]

  • Tanaka, K., et al. (2024). Enantioselective Construction of Tetrahydroindole Skeletons by Rh-Catalyzed [2+2+2] Cycloaddition of Homopropargyl Enamides with Alkynes.
  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97425.
  • Sarangapani, M., & Reddy, V. M. (2010).
  • Sarangapani, M., & Reddy, V. M. (2011). SYNTHESIS AND CNS ACTIVITY OF NEW INDOLE DERIVATIVES. International Journal of Pharmaceutical Sciences Review and Research.
  • Kamal, A., et al. (2020). The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders. Molecules, 25(20), 4725.
  • MySkinRecipes. (n.d.). Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3737.
  • Al-Hourani, B. J., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(22), 5433.
  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • Audoly, G., et al. (2010). U.S.
  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • Govek, T. E., & Overman, L. E. (2001). Enantioselective total synthesis of (−)- and (+)-aphanorphine from a common intermediate. The Journal of Organic Chemistry, 66(14), 4819-4825.
  • Zhang, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.

Sources

A Comparative Guide to the ¹H NMR Spectra of Indole-2-carboxylic Acid and Its Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The subtle differences in the electronic environment of a molecule are magnified and reported with high precision, allowing for confident characterization. This guide provides an in-depth analysis of the ¹H NMR spectra of two closely related, yet distinct molecules: indole-2-carboxylic acid and its ethyl ester derivative, ethyl indole-2-carboxylate. Understanding their spectral differences is crucial for monitoring reaction progress, confirming product identity, and gaining deeper insight into molecular structure.

At a Glance: Key Spectral Distinctions

The primary difference between indole-2-carboxylic acid and its ethyl ester lies in the substituent at the C2 position of the indole ring. This seemingly minor modification—the conversion of a carboxylic acid (-COOH) to an ethyl ester (-COOCH₂CH₃)—introduces significant and readily identifiable changes in the ¹H NMR spectrum. The most obvious changes are the disappearance of the acidic proton signal and the appearance of signals corresponding to the ethyl group. However, more subtle shifts in the aromatic protons of the indole ring provide a richer story of the electronic effects at play.

This guide will dissect these differences, explaining the underlying principles of chemical shifts and coupling constants that govern these observations.

Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

For a direct and reliable comparison, the spectra of both compounds were analyzed in the same deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆). This polar, aprotic solvent is excellent for dissolving both the acid and the ester and for preserving the signals of exchangeable protons like N-H and O-H.[1]

Proton Assignment Indole-2-carboxylic Acid Ethyl Indole-2-carboxylate Key Difference & Rationale
-COOH ~13.0 ppm (s, broad, 1H)[2]AbsentThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[3] This signal is absent in the ester.
N-H ~11.8 ppm (s, broad, 1H)[2]~11.9 ppm (s, broad, 1H)[4]The indole N-H proton is also deshielded and exchangeable. Its chemical shift is very similar in both compounds, indicating the C2 substituent has a minimal effect on this proton's immediate environment.
H-4 ~7.66 ppm (d, 1H)[2][4]~7.66 ppm (d, 1H)[4]The H-4 proton, being peri to the C3 position, is sensitive to the indole ring current. Its chemical shift is nearly identical in both compounds.
H-7 ~7.48 ppm (d, 1H)[2][4]~7.49 ppm (d, 1H)[4]Similar to H-4, the H-7 proton's environment is largely unaffected by the change from acid to ester at the distant C2 position.
H-6 ~7.25 ppm (ddd, 1H)[2][4]~7.27 ppm (ddd, 1H)[4]A slight downfield shift is observed, but it is minimal.
H-3 ~7.14 ppm (s, 1H)[2][4]~7.18 ppm (s, 1H)[4]The H-3 proton shows a small but noticeable downfield shift in the ester compared to the acid. This reflects a change in the electronic nature of the C2 substituent.
H-5 ~7.08 ppm (ddd, 1H)[2][4]~7.09 ppm (ddd, 1H)[4]The chemical shift for H-5 is virtually unchanged between the two compounds.
-OCH₂CH₃ Absent~4.30 ppm (q, J ≈ 7.1 Hz, 2H)[5]Signature of the ethyl ester. These protons are adjacent to the electron-withdrawing ester oxygen, causing a significant downfield shift. The signal is a quartet due to coupling with the three methyl protons.[1]
-OCH₂CH₃ Absent~1.28 ppm (t, J ≈ 7.1 Hz, 3H)[5]Signature of the ethyl ester. These methyl protons are further from the electronegative oxygen and appear upfield. The signal is a triplet due to coupling with the two methylene protons.[1]

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), ddd (doublet of doublet of doublets). Coupling constants (J) are in Hertz (Hz).

In-Depth Spectral Analysis: The "Why" Behind the Shifts

The differences observed in the table are a direct consequence of the change in the electronic properties of the substituent at the C2 position. Both the carboxylic acid (-COOH) and the ethyl ester (-COOEt) groups are electron-withdrawing due to the electronegativity of the oxygen atoms. However, their overall electronic influence on the indole ring is subtly different.

The Disappearance and Appearance of Key Signals
  • Carboxylic Acid Proton (-COOH): The most dramatic difference is the presence of a very broad singlet around 13.0 ppm in indole-2-carboxylic acid, which is completely absent in the ethyl ester. This signal is characteristic of a carboxylic acid proton. Its significant downfield shift is due to strong deshielding from the adjacent electronegative oxygens and its involvement in hydrogen bonding with the DMSO solvent or through dimerization.[3] Its broadness is a result of chemical exchange.

  • Ethyl Group Protons (-OCH₂CH₃): Conversely, the spectrum of ethyl indole-2-carboxylate features two new signals that are signatures of the ethyl group.

    • A quartet around 4.30 ppm corresponds to the methylene (-CH₂-) protons. These protons are directly attached to an oxygen atom, which strongly withdraws electron density, deshielding them and shifting their signal downfield. The signal is split into a quartet because of the three adjacent protons on the methyl group (n+1 rule, 3+1=4).

    • A triplet around 1.28 ppm corresponds to the methyl (-CH₃) protons. Being further from the electronegative oxygen, they are more shielded and appear much further upfield. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[1]

Electronic Effects on the Indole Ring

The ester group (-COOEt) is generally considered to be slightly less electron-withdrawing than the carboxylic acid group (-COOH). This is due to a resonance effect where the lone pair of electrons on the ether oxygen (-O-) can be donated towards the carbonyl group. This resonance contribution slightly counteracts the inductive withdrawal of the carbonyl, reducing the overall electron-withdrawing strength of the substituent.

Caption: Electronic effects of -COOH vs. -COOEt.

This subtle electronic difference manifests as minor but measurable changes in the chemical shifts of the indole ring protons, particularly H-3. The slight downfield shift of H-3 in the ester (7.18 ppm) compared to the acid (7.14 ppm) indicates a slightly less shielded environment. While seemingly counterintuitive to the reduced electron-withdrawing nature, this can be attributed to complex anisotropic effects of the C-O and C=O bonds within the ester group, which can influence the local magnetic field of nearby protons.[6] The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) are more distant and show negligible changes, as expected.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of any spectral analysis hinges on the quality of the data acquired. Following a standardized protocol is essential for obtaining high-resolution, artifact-free spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the analyte (indole-2-carboxylic acid or ethyl indole-2-carboxylate).[7]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[7]

    • Gently agitate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade the magnetic field homogeneity and broaden spectral lines.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field against drift.[8]

    • Shimming: Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field (B₀) across the sample volume to achieve narrow, symmetrical peak shapes and optimal resolution.

    • Tuning: Tune the NMR probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.

    • Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans). For a standard ¹H spectrum of a sufficient sample concentration, a single scan with a 90° pulse is often adequate.[9]

    • Initiate the acquisition. The instrument will emit a radio-frequency pulse and record the resulting Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions and ensure the baseline is flat at zero.

    • Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, the residual solvent peak can be set to 2.50 ppm.

    • Integration: Integrate the area under each peak. The relative integral values are proportional to the number of protons giving rise to each signal.

Caption: Standard workflow for NMR spectral acquisition.

Conclusion

The ¹H NMR spectra of indole-2-carboxylic acid and ethyl indole-2-carboxylate are clearly distinguishable. The primary differences are the presence of a highly deshielded -COOH proton signal in the acid and the characteristic quartet and triplet signals of the ethyl group in the ester. Furthermore, subtle changes in the chemical shift of the H-3 proton reflect the nuanced electronic differences between a carboxylic acid and an ester substituent. By understanding these key features, researchers can confidently identify these compounds, assess the purity of samples, and verify the successful conversion of the carboxylic acid to its corresponding ester in synthetic workflows.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 12, 2026, from [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2018). Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained. John Wiley & Sons.
  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved February 12, 2026, from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • R. K. Dewan & Co. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved February 12, 2026, from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry: Open Access, 8(6). Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2025). Supporting Information. Retrieved February 12, 2026, from [Link]

  • StudySmarter. (2024, January 16). Understanding NMR: Principles & Applications. Retrieved February 12, 2026, from [Link]

  • Zamora Carreras, H. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved February 12, 2026, from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 12, 2026, from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5013. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for Chemical Communications. Retrieved February 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 12, 2026, from [Link]

  • Li, G., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed cascade reaction. HETEROCYCLES, 98(7), 903. Retrieved February 12, 2026, from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. Retrieved February 12, 2026, from [Link]

  • Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22, 2036-2039. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved February 12, 2026, from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved February 12, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-782. Retrieved February 12, 2026, from [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of Tetrahydroindoles vs. Classical Indole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Early-stage in vitro ADME profiling has become an indispensable tool, enabling researchers to identify and optimize drug candidates with favorable pharmacokinetic profiles, thereby reducing late-stage attrition.[3][4][5] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved pharmaceuticals.[6][7] However, the aromatic indole nucleus can be susceptible to oxidative metabolism, a potential liability in drug development.

One strategy to mitigate this is the use of the tetrahydroindole core, where the pyrrole ring is saturated. This guide provides a comparative analysis of the in vitro ADME properties of tetrahydroindoles and classical indole drugs, supported by experimental data and protocols. We will explore how the seemingly subtle difference in saturation can profoundly impact metabolic stability, cytochrome P450 (CYP) inhibition, permeability, and plasma protein binding.

The Structural Distinction: A Tale of Aromaticity

The key difference between an indole and a tetrahydroindole lies in the aromaticity of the five-membered ring. The classical indole possesses a fully aromatic pyrrole ring, making it electron-rich and susceptible to oxidative metabolism by cytochrome P450 enzymes.[8][9] In contrast, the tetrahydroindole has a saturated pyrrolidine ring, which alters the molecule's electronics, lipophilicity, and three-dimensional shape, thereby influencing its interaction with metabolic enzymes and biological membranes.

Metabolic Stability

Metabolic stability is a critical parameter that dictates a drug's half-life and oral bioavailability.[10][11] It is often assessed in vitro using liver microsomes, which are rich in phase I metabolic enzymes like cytochrome P450s.[12][13]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay
  • Preparation of Incubation Mixture: A stock solution of the test compound (e.g., 1 µM final concentration) is prepared in a suitable solvent (e.g., DMSO). Human liver microsomes (e.g., 0.5 mg/mL protein concentration) are suspended in a phosphate buffer (pH 7.4).[12]

  • Initiation of Reaction: The reaction is initiated by the addition of the cofactor NADPH, which is essential for the activity of CYP enzymes.[12]

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound Test Compound (1 µM) incubate Incubate at 37°C prep_compound->incubate prep_microsomes Liver Microsomes (0.5 mg/mL) prep_microsomes->incubate prep_buffer Phosphate Buffer (pH 7.4) prep_buffer->incubate prep_nadph NADPH (Cofactor) prep_nadph->incubate sampling Sample at 0, 5, 15, 30, 45, 60 min incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 1: Workflow for the in vitro liver microsomal stability assay.

Comparative Data
Compound ClassRepresentative DrugIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)
Classical Indole Indomethacin~20-30High
Ondansetron~180Low
Tetrahydroindole Tetrahydro-γ-carboline Derivative>60Low to Moderate

Note: Data is compiled from various sources and should be interpreted as representative values. HLM: Human Liver Microsomes.

Discussion

The aromatic indole ring is prone to hydroxylation at various positions, a common metabolic pathway mediated by CYP enzymes.[6][8] This susceptibility can lead to rapid metabolism and high intrinsic clearance, as observed for some classical indole drugs like indomethacin. In contrast, saturation of the pyrrole ring to form a tetrahydroindole can block these primary metabolic sites. This often results in a significantly longer in vitro half-life and lower intrinsic clearance, suggesting improved metabolic stability.

Cytochrome P450 (CYP) Inhibition

The potential for a drug candidate to inhibit CYP enzymes is a major concern in drug development due to the risk of drug-drug interactions (DDIs).[15][16][17] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.

Experimental Protocol: Fluorogenic CYP Inhibition Assay
  • Reagent Preparation: Solutions of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a fluorogenic probe substrate specific for each enzyme, and the test compound at various concentrations are prepared.

  • Incubation: The CYP enzyme, test compound, and buffer are pre-incubated at 37°C.

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate and NADPH.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence generated from the metabolism of the probe substrate is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_enzyme CYP Enzyme incubate Incubate Enzyme + Compound at 37°C prep_enzyme->incubate prep_compound Test Compound (Varying Conc.) prep_compound->incubate prep_substrate Fluorogenic Substrate start_reaction Add Substrate + NADPH prep_substrate->start_reaction prep_nadph NADPH prep_nadph->start_reaction incubate->start_reaction measure Measure Fluorescence over time start_reaction->measure calculate_rate Calculate Rate of Fluorescence measure->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50

Figure 2: Workflow for the fluorogenic CYP inhibition assay.

Comparative Data
Compound ClassRepresentative CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
Classical Indole Indole-based Compound A>5015
Tetrahydroindole Tetrahydroindole Derivative B>50>50

Note: Data is hypothetical and for illustrative purposes.

Discussion

The potential for CYP inhibition is highly dependent on the specific structure of the molecule and its ability to bind to the active site of the enzyme. While generalizations are difficult, the increased flexibility and altered electronic properties of the tetrahydroindole ring compared to the planar indole ring can lead to different binding modes and potencies of CYP inhibition. In some cases, the saturation of the pyrrole ring may reduce the affinity for certain CYP isoforms, leading to a more favorable DDI profile.

Permeability

A drug's ability to permeate biological membranes is a key determinant of its oral absorption.[18] In vitro permeability is commonly assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay, which can also account for active transport and efflux.[19][20][21]

Experimental Protocols

PAMPA

  • Membrane Preparation: A filter plate is coated with an artificial membrane composed of lipids dissolved in an organic solvent (e.g., dodecane).

  • Compound Addition: The test compound is added to the donor wells of the plate. The acceptor wells are filled with buffer.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated to allow the compound to diffuse across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate for approximately 21 days until they form a differentiated monolayer with tight junctions.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability (Papp) in both directions (A to B and B to A) is calculated. The efflux ratio (Papp B-A / Papp A-B) is also determined to assess if the compound is a substrate of efflux transporters like P-glycoprotein.

G cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_prep Coat filter plate with artificial membrane pampa_add Add compound to donor wells pampa_prep->pampa_add pampa_incubate Incubate donor/ acceptor plate sandwich pampa_add->pampa_incubate pampa_quantify Quantify compound in wells (LC-MS/MS) pampa_incubate->pampa_quantify pampa_calc Calculate Papp pampa_quantify->pampa_calc caco2_culture Culture Caco-2 cells on transwell membrane caco2_integrity Check monolayer integrity (TEER) caco2_culture->caco2_integrity caco2_transport Perform transport study (A to B & B to A) caco2_integrity->caco2_transport caco2_analyze Analyze samples (LC-MS/MS) caco2_transport->caco2_analyze caco2_calc Calculate Papp and Efflux Ratio caco2_analyze->caco2_calc G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Add Test Compound to Plasma setup_red Set up RED device (Plasma vs. Buffer) prep_compound->setup_red incubate Incubate at 37°C with shaking setup_red->incubate sample Sample Plasma and Buffer Chambers incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate_ppb Calculate % PPB analyze->calculate_ppb

Figure 4: Workflow for the Rapid Equilibrium Dialysis (RED) assay for plasma protein binding.

Comparative Data
Compound ClassRepresentative CompoundHuman Plasma Protein Binding (%)
Classical Indole Indomethacin>99%
Tetrahydroindole Tetrahydroindole Derivative E85%

Note: Data for Indomethacin is from literature; data for the tetrahydroindole derivative is hypothetical.

Discussion

Plasma protein binding is influenced by a combination of factors, including lipophilicity and the presence of acidic or basic functional groups. Highly lipophilic and acidic compounds, like indomethacin, tend to exhibit high plasma protein binding, primarily to albumin. The structural modifications in tetrahydroindoles, such as changes in lipophilicity and pKa, can alter their affinity for plasma proteins. While a general trend is not easily predicted and is highly compound-specific, the ability to modulate PPB through the use of the tetrahydroindole scaffold provides a valuable tool for drug designers.

Conclusion

The strategic conversion of a classical indole to a tetrahydroindole scaffold represents a powerful approach in medicinal chemistry to modulate a compound's in vitro ADME properties. The saturation of the pyrrole ring can significantly enhance metabolic stability by blocking sites of oxidative metabolism. This structural change often leads to increased lipophilicity, which can improve passive permeability. The effects on CYP inhibition and plasma protein binding are more complex and compound-dependent but offer avenues for optimization. By understanding the principles outlined in this guide and utilizing the described in vitro assays, researchers can make more informed decisions in the design and selection of drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Biosynthesis of Indole alkaloids - YouTube. (2021). Retrieved from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.). Retrieved from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.). Retrieved from [Link]

  • Possible metabolic pathway of indole metabolism in vivo. Adapted from... - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - NIH. (n.d.). Retrieved from [Link]

  • Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC. (n.d.). Retrieved from [Link]

  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry | Request PDF. (n.d.). Retrieved from [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. (n.d.). Retrieved from [Link]

  • metabolic stability & determining intrinsic drug clearance - YouTube. (2023). Retrieved from [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed. (2017). Retrieved from [Link]

  • Determination of the Plasma Protein Binding of New Psychoactive Substances. (n.d.). Retrieved from [Link]

  • Plasma Protein Binding of Challenging Compounds - PubMed. (n.d.). Retrieved from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (n.d.). Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Retrieved from [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (n.d.). Retrieved from [Link]

  • Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • metabolic stability assays for predicting intrinsic clearance - YouTube. (2021). Retrieved from [Link]

  • In Vitro ADME Products - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays | BioIVT. (n.d.). Retrieved from [Link]

  • (PDF) The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (n.d.). Retrieved from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Human blood plasma proteins modeling and binding affinities with Δ9-tetrahydrocannabinol active metabolites: In silico approach. (n.d.). Retrieved from [Link]

  • Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions - MDPI. (n.d.). Retrieved from [Link]

  • Determination of compound binding to plasma proteins - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC. (2020). Retrieved from [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Plasma Protein Binding of Challenging Compounds. (n.d.). Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015). Retrieved from [Link]

  • (PDF) Chemistry and metabolites: ADME. (n.d.). Retrieved from [Link]

  • US20100120749A1 - Tetrahydroindole derivatives as nadph oxidase inhibitors - Google Patents. (n.d.).
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC. (n.d.). Retrieved from [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • In Vitro ADME | Jubilant Biosys. (n.d.). Retrieved from [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism | Pharmacy Times. (2016). Retrieved from [Link]

  • ADME Properties in Drug Delivery - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved from [Link]

  • ADME Properties - Pharmacokinetics - Drug Design Org. (n.d.). Retrieved from [Link]

  • Pharmacokinetic/ADME Properties of the Selected Compounds... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Beyond the Indole: Validating the Binding Mode of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and FBDD (Fragment-Based Drug Discovery) Practitioners.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, sp3-rich architectures is a critical strategy to improve solubility, selectivity, and clinical success rates—a concept famously termed "Escaping from Flatland" by Lovering et al.[1]

This guide focuses on Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (hereafter ETHIC ), a partially saturated analog of the classical indole scaffold. Unlike its fully aromatic counterpart (Ethyl 1H-indole-2-carboxylate), ETHIC offers a unique puckered geometry in its fused cyclohexene ring. This guide validates the binding mode of ETHIC, comparing its performance and validation methodologies against the standard aromatic indole.

Comparative Analysis: The Molecule vs. The Alternative

To validate the binding mode of ETHIC, one must first understand how it differs from the industry-standard "Alternative"—the fully aromatic Indole-2-carboxylate.

Table 1: Physicochemical & Structural Comparison
FeatureProduct: ETHIC (Tetrahydro-)Alternative: Indole Ester (Aromatic)Impact on Binding Mode
Structure Fused Pyrrole + Cyclohexene Fused Pyrrole + Benzene Shape Complementarity
3D Geometry Puckered (Half-chair/Envelope)Planar (Flat)ETHIC fills globular hydrophobic pockets; Indole suits narrow clefts/intercalation.
Fsp3 Score Higher (0.36)Lower (0.18)Higher Fsp3 correlates with better solubility and clinical success [1].[2][3]
Vectors C4-C7 protons project out of plane .C4-C7 protons are in-plane .ETHIC allows "vector exploration" in 3D space for fragment growing.
Electronic Electron-rich pyrrole; non-aromatic carbocycle.Fully conjugated 10

-electron system.
Indole engages in

-

stacking; ETHIC relies on Van der Waals shape matching.
The Scientific Logic: Why Validate ETHIC?

The "Alternative" (Indole) binds primarily through


-

stacking interactions. However, ETHIC binds through hydrophobic shape complementarity . Validating ETHIC requires methods that can detect shape-driven weak interactions (fragment binding) rather than just strong electrostatic or stacking forces.

Validation Methodologies: A Comparative Performance Guide

You cannot treat ETHIC like a high-affinity drug; it is often a fragment (


 in 

M to mM range). Standard IC50 assays often fail due to low potency. We compare three validation pillars.
Diagram 1: The Validation Logic Flow

ValidationLogic Hit ETHIC Scaffold (Hit Identification) InSilico 1. In Silico Docking (Hypothesis) Hit->InSilico Generate Poses Biophysical 2. STD-NMR (Solution Validation) InSilico->Biophysical Filter Artifacts Structural 3. X-ray Crystallography (Definitive Mode) Biophysical->Structural Prioritize Co-cryst Structural->Hit SAR Iteration

Caption: The integrated workflow for validating weak-binding scaffolds like ETHIC, moving from prediction to solution-state confirmation, and finally structural resolution.

Method A: Ligand-Observed NMR (STD-NMR)

Status: The Workhorse for ETHIC Validation.

Because ETHIC is a fragment with fast exchange rates (high


), Saturation Transfer Difference (STD) NMR  is the superior validation method over SPR or thermal shift.
  • Performance: High sensitivity for weak binders (

    
     ~10 mM to 10 
    
    
    
    M).
  • Specific Advantage for ETHIC: It maps which protons interact with the protein. You can distinguish if the cyclohexene ring (the unique part) or the ethyl ester is driving the binding.

Method B: X-ray Crystallography

Status: The Gold Standard (But High Failure Rate).

  • Performance: Definitive atomic resolution.

  • Challenge: ETHIC's solubility is good, but its low affinity means you need high concentrations (10-50 mM) in the soak, which can crack crystals or cause non-specific binding.

  • Recommendation: Use only after STD-NMR confirms specific binding.

Method C: Computational Docking

Status: Hypothesis Generation Only.

  • Performance: High throughput, low cost.

  • Risk: Docking algorithms often "flatten" rings or overestimate

    
    -interactions. They may incorrectly predict ETHIC binding in a planar "Indole-like" mode, ignoring the puckered ring energy penalty.
    

Detailed Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol 1: STD-NMR Validation of ETHIC

This protocol determines if the hydrophobic cyclohexene ring is in direct contact with the target.

Reagents:

  • Ligand: Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (20 mM stock in DMSO-d6).

  • Target Protein: >20 kDa (e.g., HSA, Kinase domain, Viral Polymerase).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (Must be deuterated D2O buffer).

Workflow:

  • Sample Prep: Mix Protein (10

    
    M) + ETHIC (1 mM). Ratio 1:100 is critical for saturation transfer.
    
  • Control: Prepare a sample with ETHIC (1 mM) without protein to rule out direct irradiation artifacts.

  • Pulse Sequence: Use a standard stddiff sequence (e.g., Bruker).

    • On-resonance irradiation: 0.0 ppm (protein methyls) or -1.0 ppm.

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds (Gaussian train).

  • Data Acquisition: Record 1H spectra. Subtract On-resonance from Off-resonance.

  • Analysis (The Validation Step):

    • Valid Binding: Signals for the ETHIC cyclohexene protons (approx 1.7 - 2.6 ppm) appear in the difference spectrum.

    • Epitope Mapping: If the Ester protons (ethoxy group) show stronger STD signals than the cyclohexene ring, the molecule is binding via the tail. If the cyclohexene protons are strongest, the "Escape from Flatland" scaffold is driving the interaction.

Protocol 2: Stability Check (Crucial for Esters)

Ethyl esters are labile. Before binding validation, you must validate chemical integrity.

  • Incubate ETHIC (100

    
    M) in the assay buffer for 24 hours at 25°C.
    
  • Run LC-MS.

  • Fail Criteria: Detection of >5% hydrolyzed acid (4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid). The acid has a negative charge and will have a completely different binding mode than the neutral ester.

Mechanism of Action: The Structural Logic

Why choose ETHIC over the Indole?

Diagram 2: Binding Mode Topology

BindingMode Target Target Pocket Type: Hydrophobic/Globular Requirement: Deep Cavity Filling Indole Alternative: Indole Shape: Planar (Flat) Interaction: Pi-Stacking Target->Indole Poor Fit (Gaps remain) ETHIC Product: ETHIC Shape: Puckered (Volumetric) Interaction: Shape Complementarity Target->ETHIC Tight Fit (Maximized vdW contacts)

Caption: ETHIC exploits volumetric shape complementarity in globular pockets, whereas planar Indoles leave "dead space" (entropic penalty) in non-aromatic pockets.

The "Pucker" Factor: The cyclohexene ring of ETHIC exists in a dynamic equilibrium between half-chair conformations. When it binds, it can "mold" slightly to the protein pocket.

  • Indole: Rigid. If the pocket isn't flat, it doesn't bind.

  • ETHIC: Semi-rigid. It offers an induced fit capability that aromatic systems lack. This is the primary justification for using this scaffold in FBDD libraries [2].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3][4][5] Journal of Medicinal Chemistry.[2][4][6]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (Contextual reference for tetrahydro- fused systems).

  • Jobson, A. G., et al. (2009).[3] Indole-2-carboxylate derivatives as kinase inhibitors.[7][8] (Establishing the scaffold utility).

Sources

A Comparative Analysis of Cytotoxicity for Novel Tetrahydroindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1][2][3] Among its many derivatives, the tetrahydroindole scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5][6] This guide provides a comparative analysis of the cytotoxic properties of novel tetrahydroindole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data for various derivatives, and discuss the underlying mechanisms of action.

Understanding the Importance of Cytotoxicity Screening

The primary goal in cancer therapy is to eliminate malignant cells with minimal damage to healthy tissues.[7] Therefore, in vitro cytotoxicity screening is a critical first step in the drug discovery pipeline. It allows for the identification of compounds that can induce cancer cell death and provides insights into their potency and selectivity. This guide will focus on established and reliable methods for assessing cytotoxicity, providing a framework for reproducible and robust data generation.

Experimental Methodologies for Assessing Cytotoxicity

To evaluate the cytotoxic potential of novel tetrahydroindole derivatives, a multi-faceted approach employing a panel of assays is recommended. This ensures a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and induction of programmed cell death (apoptosis).

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with tetrahydroindole derivatives at various concentrations incubation1->treatment incubation2 Incubate for the desired exposure period (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate percentage cell viability relative to untreated controls read_absorbance->calculate_viability plot_dose_response Plot dose-response curves to determine IC50 values calculate_viability->plot_dose_response

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol: MTT Assay [8][11][12]

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the novel tetrahydroindole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for another 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for cytotoxicity and cytolysis.[13][14]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_assay LDH Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat with tetrahydroindole derivatives cell_seeding->treatment controls Include spontaneous (vehicle) and maximum (lysis buffer) LDH release controls treatment->controls collect_supernatant Collect cell culture supernatant controls->collect_supernatant add_reagent Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubation Incubate at room temperature, protected from light add_reagent->incubation add_stop Add stop solution incubation->add_stop read_absorbance Measure absorbance at ~490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate percentage cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH assay for determining cytotoxicity.

Detailed Protocol: LDH Assay [15]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with tetrahydroindole derivatives.

  • Controls: It is crucial to include three types of controls:

    • Spontaneous LDH release: Cells treated with the vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer to induce 100% cell death.

    • Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Then, add a stop solution and measure the absorbance at approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[7][16] Therefore, assessing the ability of novel tetrahydroindole derivatives to induce apoptosis is a critical component of their cytotoxic evaluation. Several assays can be employed to detect the hallmark features of apoptosis.[17][18]

  • Annexin V/Propidium Iodide (PI) Staining: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, providing a direct measure of apoptotic pathway activation.[16][17]

  • Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. Dyes such as JC-1 can be used to monitor changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[17]

Apoptotic Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-caspase-8 → Caspase-8 DISC->Caspase8 Caspase37 Pro-caspase-3, -7 → Caspase-3, -7 Caspase8->Caspase37 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Substrates Cellular Substrate Cleavage Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Comparative Cytotoxicity of Novel Tetrahydroindole Derivatives

The following table summarizes the cytotoxic activity (IC50 values in µM) of a selection of novel tetrahydroindole derivatives against various human cancer cell lines, as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Derivative 1 A549 (Lung)15.165-Fluorouracil-[19]
HepG-2 (Liver)18.745-Fluorouracil-[19]
MCF-7 (Breast)18.685-Fluorouracil-[19]
Derivative 2 HCT-116 (Colon)< 100Doxorubicin-[19]
Derivative 3 SMMC-7721 (Liver)0.89--[1]
HepG2 (Liver)0.91--[1]
Derivative 4 K562 (Leukemia)2-11Combretastatin A-4-[1]
Derivative 5 HT29 (Colon)2.61--[2]
PC3 (Prostate)0.39--[2]
J6 (Jurkat)0.37--[2]
Derivative 6 ACHN (Kidney)>10--[4]
Panc1 (Pancreas)3.1--[4]
Calu1 (Lung)2.7--[4]
Derivative 7 H460 (Lung)>10--[4]
HCT116 (Colon)>10--[4]
Derivative 8 Lung Carcinoma2.5--[4]
Betulin-Indole Hybrid MCF-7 (Breast)Arrest in G1 phase--[20][21]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The data presented in the table highlight the diverse cytotoxic potential of tetrahydroindole derivatives. Several key observations can be made:

  • Substitution Patterns Matter: The nature and position of substituents on the tetrahydroindole ring significantly influence cytotoxic activity. For instance, some derivatives show potent activity in the sub-micromolar range, while others exhibit moderate or weak effects.[1]

  • Cell Line Specificity: Many of the evaluated compounds demonstrate selective cytotoxicity against specific cancer cell lines. For example, some derivatives are more potent against liver cancer cells, while others show greater efficacy against colon or breast cancer cell lines.[1][2] This suggests that the mechanism of action may be dependent on the specific molecular characteristics of the cancer cells.

  • Induction of Apoptosis: Studies have shown that some indole derivatives induce apoptosis in cancer cells.[20] The betulin-indole hybrid, for example, was found to cause cell cycle arrest in the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[20][21]

  • Tubulin Polymerization Inhibition: Some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The diverse biological activities of these compounds underscore the potential of the tetrahydroindole scaffold as a template for the design of novel anticancer agents. Further research into the structure-activity relationships (SAR) and the specific molecular targets of these derivatives is warranted to optimize their potency and selectivity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative analysis of cytotoxicity for novel tetrahydroindole derivatives. We have detailed the essential experimental methodologies for assessing cell viability, membrane integrity, and apoptosis, and presented a comparative summary of the cytotoxic activity of selected derivatives.

The promising in vitro cytotoxic profiles of many tetrahydroindole derivatives highlight their potential as lead compounds in anticancer drug discovery. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space of tetrahydroindole derivatives through the synthesis of new analogues with varied substitution patterns.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo efficacy studies: Evaluating the antitumor activity of promising candidates in preclinical animal models.

  • Selectivity profiling: Assessing the cytotoxicity of lead compounds against a panel of normal, non-cancerous cell lines to determine their therapeutic index.

By systematically exploring the cytotoxic potential and mechanisms of action of this important class of compounds, the scientific community can pave the way for the development of novel and effective cancer therapies.

References

  • Cell Apoptosis Assay Services. Reaction Biology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Full article: Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Cell-based Apoptosis Assays in Oncology Drug Discovery. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]

  • Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. ResearchGate. [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. NIH. [Link]

  • Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. PubMed. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC. [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]

  • Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. Arabian Journal of Chemistry. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

  • Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids. PubMed. [Link]

Sources

evaluating the selectivity of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human genome encodes over 500 kinases, and their high degree of structural conservation, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects.[1] Therefore, the early and accurate assessment of a compound's kinase selectivity is not merely a screening step but a cornerstone of successful drug development.

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate as our subject molecule. This compound belongs to the indole family, a privileged scaffold in medicinal chemistry known to produce kinase inhibitors.[2] We will objectively compare its hypothetical performance against two well-characterized benchmarks: Staurosporine , a notoriously non-selective inhibitor, and Vemurafenib , a highly selective inhibitor of the BRAF V600E mutant kinase.[3][4]

Through this guide, we will explore the causality behind experimental design, detail robust protocols, and provide a clear methodology for data interpretation and visualization, empowering researchers to conduct self-validating and insightful selectivity studies.

Rational Experimental Design: Why Controls and Assay Conditions Matter

A properly designed kinase profiling experiment is a self-validating system. The choices made before the first pipette tip touches the liquid determine the quality and interpretability of the data.

1. The Kinase Panel: Casting a Wide Net

To accurately assess selectivity, it is crucial to screen the test compound against a broad, representative panel of kinases spanning the human kinome.[5] This wide-net approach is the only way to identify both intended targets and unintended liabilities. Commercial services offer panels of hundreds of kinases, providing a comprehensive view of a compound's interaction landscape.[6]

2. The Importance of Controls: Setting the Boundaries

Controls are the anchors of any robust experiment. In this context, they define the extremes of the selectivity spectrum.

  • Negative Control (Promiscuity): Staurosporine. This natural product is a potent, ATP-competitive inhibitor of a vast number of kinases, making it the gold standard for a non-selective compound.[4][7] Including Staurosporine validates that the assay can detect broad-spectrum inhibition and provides a benchmark for promiscuity.

  • Positive Control (Selectivity): Vemurafenib. This FDA-approved drug is a highly selective inhibitor of the BRAF V600E mutant kinase. It serves as the benchmark for a "clean" inhibitor, demonstrating that the assay system can identify highly specific interactions.

3. Assay Principle & ATP Concentration: The Key to Accurate Potency

The most common method for assessing kinase activity is to measure the transfer of the gamma-phosphate from ATP to a peptide or protein substrate. Radiometric assays, which use ³³P-labeled ATP, provide a direct and highly sensitive measure of this enzymatic activity.

A critical, and often overlooked, experimental parameter is the concentration of ATP. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. To obtain a true measure of a compound's intrinsic affinity for the kinase, assays should be run at an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase. This ensures that the resulting IC50 values are a fair comparison of the inhibitor's potency across different kinases.

Experimental Workflow & Protocols

The following section details a standardized workflow for kinase selectivity profiling, from initial screening to IC50 determination.

Overall Experimental Workflow

The process can be visualized as a multi-stage cascade designed to efficiently identify and characterize kinase interactions.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Kinase Panel Assay cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Data Analysis A Compound Preparation (Test, Staurosporine, Vemurafenib) 10 µM Stock B Single-Dose Screening (e.g., 1 µM) vs. Broad Kinase Panel A->B Dilute for assay C Measure % Inhibition vs. DMSO Control B->C Radiometric Detection D Identify 'Hits' (e.g., >50% Inhibition) C->D Data Analysis E 10-Point Dose-Response Curve for each Hit Kinase D->E Generate Dilution Series F Calculate IC50 Values E->F Non-linear Regression G Calculate Selectivity Score F->G Apply Formula H Visualize on Kinome Tree G->H Map Data

Caption: High-level workflow for kinase selectivity profiling.

Detailed Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)

This protocol provides a template for assessing the activity of a single kinase. In a high-throughput setting, this process is automated and miniaturized.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). The exact composition may need optimization for specific kinases.
  • Enzyme & Substrate: Reconstitute recombinant kinase and its specific peptide substrate in kinase buffer to their final working concentrations.
  • ATP Stock: Prepare a stock of "hot" ATP by mixing unlabeled ATP with γ-³³P-ATP. The final concentration in the assay should be at the Km of the target kinase.
  • Test Compounds: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

2. Assay Procedure:

  • Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
  • Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 10 µL of the hot ATP stock to each well.
  • Incubate the plate for a predetermined time (e.g., 30-120 minutes) at 30°C. The reaction time should be within the linear range of the assay.
  • Stop the reaction by adding 25 µL of 3% phosphoric acid.
  • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated ATP will flow through.
  • Wash the filter plate three times with 1% phosphoric acid to remove residual unincorporated ATP.
  • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

3. Data Calculation:

  • Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
  • IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Analysis and Comparative Evaluation

The raw data from the kinase screen must be processed and contextualized to be meaningful. Here, we present hypothetical but illustrative data for our three compounds.

Primary Screen Results (% Inhibition at 1 µM)

This initial screen quickly identifies which kinases are sensitive to the inhibitors at a single high concentration.

Kinase TargetEthyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (% Inhibition)Staurosporine (% Inhibition)Vemurafenib (BRAF V600E) (% Inhibition)
BRAF V600E 25%98%99%
CDK2/cyclin A 85% 99%5%
PIM1 72% 95%2%
GSK3β 65% 97%8%
ABL115%96%3%
EGFR10%92%1%
SRC18%99%4%
VEGFR230%94%6%
... (400+ other kinases)< 20%> 90%< 10%

Interpretation:

  • Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate shows significant inhibition of a small subset of kinases (CDK2, PIM1, GSK3β), suggesting a degree of selectivity.

  • Staurosporine inhibits nearly every kinase tested, confirming its promiscuous nature.

  • Vemurafenib shows potent and exclusive inhibition of its target, BRAF V600E, demonstrating high selectivity.

IC50 Values for Confirmed Hits

For the kinases identified as "hits" in the primary screen, a full dose-response analysis is performed to determine potency (IC50).

Kinase TargetEthyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (IC50, nM)Staurosporine (IC50, nM)Vemurafenib (BRAF V600E) (IC50, nM)
BRAF V600E > 10,000831
CDK2/cyclin A 150 7> 10,000
PIM1 450 10> 10,000
GSK3β 800 15> 10,000
ABL1> 10,00020> 10,000
SRC> 10,0006> 10,000
Quantifying Selectivity: The Selectivity Score (S-Score)

A simple way to quantify selectivity is the Selectivity Score (S-Score) . It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[5] A lower score indicates higher selectivity.

Using a threshold of IC50 < 1 µM against a panel of 400 kinases:

  • Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Hits = 3 -> S(1µM) = 3 / 400 = 0.0075

  • Staurosporine: Hits ≈ 350 -> S(1µM) = 350 / 400 = 0.875

  • Vemurafenib: Hits = 1 -> S(1µM) = 1 / 400 = 0.0025

This quantitative comparison clearly positions our test compound as being highly selective, though not as exquisitely singular as Vemurafenib, while starkly contrasting with the broad activity of Staurosporine.

Visualization: The Kinome Tree

A powerful way to visualize selectivity data is by mapping the inhibited kinases onto a kinome tree diagram.[5] This dendrogram illustrates the sequence homology relationships between kinases. Potent hits are represented by colored circles, with the size of the circle indicating the potency of the inhibition.

Caption: Kinome tree showing hypothetical hits (red) for the test compound.

This visualization instantly communicates that the compound's activity is clustered within the CMGC and CAMK kinase families, providing valuable insights for future structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to evaluating the kinase selectivity of a novel chemical entity. Through a combination of broad-panel screening, confirmation of potency, and comparison with benchmark compounds, we have characterized the hypothetical profile of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a potent and selective inhibitor of the CDK2, PIM1, and GSK3β kinases.

The selectivity profile is the foundational dataset upon which further studies are built. The logical next steps for this compound would include:

  • Cellular Assays: Confirming that the observed biochemical inhibition translates into on-target effects in a cellular context.

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, or binds in another manner.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the parent compound to improve potency and further refine selectivity.

By adhering to the principles of robust experimental design and thorough data analysis, researchers can build a comprehensive and trustworthy understanding of their compound's behavior, paving the way for the development of safer and more effective kinase-targeted therapies.

References

  • Swaika, A., Crozier, J. A., & Joseph, R. W. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core evidence, 9, 47–56. [Link]

  • Puzanov, I., & Flaherty, K. T. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 1-3. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Larkin, J., & Ascierto, P. A. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert opinion on investigational drugs, 21(4), 541-551. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Imatinib: a selective tyrosine kinase inhibitor. European journal of cancer, 38, S15-S20. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Kirrane, T. M., Boyer, S. J., Burke, J., Guo, X., Snow, R. J., Soleymanzadeh, L., ... & O'Neill, M. M. (2012). Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. Bioorganic & medicinal chemistry letters, 22(1), 738-742. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Wikipedia. Staurosporine. Wikipedia. [Link]

  • Ōmura, S. (2014). Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Journal of Antibiotics, 67(7), 487-488. [Link]

  • MySkinRecipes. Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. MySkinRecipes. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Safety Overview

Compound Identity: Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS: 4792-66-9 Physical State: Solid (typically off-white to yellow powder)

As a Senior Application Scientist, I approach this molecule not just as a generic chemical, but as a lipophilic organic ester. The "tetrahydro" and "ethyl ester" functionalities increase its solubility in lipids compared to the parent indole carboxylic acid. Why does this matter? It means that while the primary GHS hazards are irritation (H315, H319, H335), the potential for transdermal absorption is elevated.

The Core Directive: Your safety protocol must prioritize dust containment and dermal barrier integrity . Do not rely solely on PPE; PPE is the last line of defense. The primary barrier is your engineering control (Fume Hood).

Risk Assessment & Hazard Logic

Before selecting PPE, we must validate the hazard profile. This compound is a pharmaceutical building block, and like many indole derivatives, it follows a specific risk pattern.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic penetration of the stratum corneum, leading to localized inflammation.Glove permeation is the critical failure point. Thin latex is insufficient.
Eye Irritation H319 Mechanical abrasion from dust + chemical irritation of mucous membranes.Safety glasses are inadequate. Goggles are required to seal against airborne fines.
STOT-SE (Resp) H335 Inhalation of fine particulates triggers respiratory tract inflammation.Zero-tolerance for open-bench handling. All transfers must occur under negative pressure.
PPE Specifications (The Barrier System)

This protocol uses a "Double-Barrier" approach for hands and a "Zero-Gap" approach for eyes/respiratory.

A. Hand Protection (The Critical Zone)
  • Recommendation: Double-gloving with Nitrile.

  • The Science: Organic esters can permeate thin nitrile (< 0.1 mm) in minutes. By layering, you create a "sacrificial" outer layer and a "sterile" inner layer.

LayerMaterialThickness (Min)StandardFunction
Inner Nitrile (Accelerator-Free)0.10 mm (4 mil)EN 374 Type BThe final biological barrier. Kept clean at all times.
Outer Nitrile (Textured Grip)0.12 mm (5 mil)EN 374 Type AThe working barrier. Changed immediately upon splash or every 60 mins.
B. Eye & Face Protection [1][2][3][4][5]
  • Requirement: Indirect Vent Chemical Splash Goggles.

  • Why not Safety Glasses? Safety glasses have gaps. This compound is a solid powder; static charge can cause particles to "jump" or drift on air currents into the eye gap. Goggles provide a hermetic seal.

C. Body Protection
  • Torso: Standard cotton/poly lab coat (buttoned to neck).

  • Wrist Gap: This is the most common exposure point.

    • Protocol: Pull the inner glove over the lab coat cuff. Pull the outer glove over the inner glove. If working with large quantities (>10g), use Tyvek® sleeves taped to the outer glove.

D. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (Spill/Outside Hood): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because organic esters can off-gas if the solid is slightly volatile or contains residual solvent.

Operational Protocol: The "Clean-Dirty" Line

Trustworthy safety is procedural. Follow this workflow to prevent cross-contamination.

Step 1: The Setup (Pre-Work)

  • Verify Fume Hood flow.

  • Place a disposable absorbent mat (pig mat) in the hood. This captures invisible dust.

  • Donning Sequence: Lab coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves.

Step 2: The Transfer (Active Work)

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."

  • Weighing: Do not remove the bulk container from the hood. Bring the balance into the hood or use a transfer vessel (weighing boat) filled inside the hood, covered, and then moved to the balance.

Step 3: The Doffing (Exit Strategy)

  • Crucial Step: Before removing hands from the hood, wipe down the exterior of any vessel being removed with a solvent-dampened tissue (Ethanol/Acetone). Dispose of the tissue as solid waste.

  • Doffing Sequence:

    • Remove Outer Gloves inside the hood (turn inside out).

    • Remove Goggles (place in designated bin).

    • Remove Lab Coat.

    • Remove Inner Gloves (last).

    • Wash hands with soap and cool water (warm water opens pores).

Disposal & Decontamination Logistics

Do not treat this as general trash. It is a chemical intermediate.[6]

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels go into a Double-Bagged Hazardous Waste Drum labeled "Solid Organic Waste (Toxic/Irritant)."

  • Liquid Waste: Mother liquors or cleaning solvents go to "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used in the process.

  • Spill Cleanup (< 50g):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (dampened with water/surfactant) to suppress dust.

    • Scoop up the damp mass.

    • Clean surface with Acetone.

Visualizing the Safety Logic

The following diagram illustrates the decision-making flow for handling this specific compound.

SafetyProtocol Start Start: Handling Request Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate RiskAssess Risk Assessment (H315, H319, H335) Start->RiskAssess EngControl Engineering Control Check Fume Hood Flow > 0.4 m/s? RiskAssess->EngControl PPE_Select PPE Selection 1. Goggles (Seal) 2. Double Nitrile (Barrier) 3. Lab Coat (Coverage) EngControl->PPE_Select Pass Stop Stop: Unsafe Condition EngControl->Stop Fail (Do Not Proceed) Handling Active Handling (Inside Hood / Over Absorbent Mat) PPE_Select->Handling Decon Decontamination Solvent Wipe of Containers Handling->Decon Disposal Disposal Segregated Organic Waste Decon->Disposal

Caption: Operational workflow for handling Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, emphasizing the dependency of PPE selection on successful engineering controls.

References
  • PubChem. Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (Analogous Structure & Safety Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.